Product packaging for Ferric acetylacetonate(Cat. No.:)

Ferric acetylacetonate

Cat. No.: B1310628
M. Wt: 356.19 g/mol
InChI Key: LZKLAOYSENRNKR-LNTINUHCSA-N
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Description

Significance of Ferric Acetylacetonate (B107027) as a Coordination Compound and Versatile Reagent

Ferric acetylacetonate, systematically named tris(acetylacetonato)iron(III) and often abbreviated as Fe(acac)₃, is a coordination complex of significant interest in chemical research. wikipedia.orghimedialabs.com It consists of a central iron(III) ion octahedrally coordinated to three bidentate acetylacetonate (acac) ligands. wikipedia.orgontosight.ai Each acac ligand binds to the iron center through its two oxygen atoms, forming a stable six-membered chelate ring. wikipedia.orgresearchgate.net This structure results in a red, air-stable solid that is notably soluble in nonpolar organic solvents, a property that enhances its utility in various applications. wikipedia.orgatamanchemicals.com

The molecular geometry of Fe(acac)₃ is octahedral, with six equivalent Fe-O bonds having a bond distance of approximately 2.00 Å. wikipedia.org This regular geometry is consistent with a high-spin Fe³⁺ core. wikipedia.org The presence of five unpaired d-electrons makes the complex paramagnetic, with a magnetic moment of about 5.90 μB. wikipedia.orgmagritek.com Due to its tris-bidentate coordination, the molecule possesses helical chirality. wikipedia.org

As a reagent, Fe(acac)₃ is exceptionally versatile. It is widely employed as a catalyst or precatalyst in numerous organic synthesis reactions. atamanchemicals.comsmolecule.comthieme-connect.com Its applications span from hydrogen atom transfer and cross-coupling reactions to polymerization catalysis. smolecule.comthieme-connect.com In materials science, Fe(acac)₃ serves as a crucial precursor for the synthesis of advanced materials, including iron oxide nanoparticles and thin films, through methods like chemical vapor deposition (CVD). atamanchemicals.comsmolecule.com Its thermal stability, decomposing at elevated temperatures to form iron oxides, is a key property exploited in these applications. The compound's ability to dissolve in organic solvents makes it an ideal precursor for preparing highly dispersed catalysts. google.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula Fe(C₅H₇O₂)₃
Molar Mass 353.17 g/mol wikipedia.org
Appearance Red, air-stable solid wikipedia.org
Melting Point 180 - 182 °C (decomposes) wikipedia.orgatamanchemicals.com
Solubility Soluble in nonpolar organic solvents like toluene, benzene, chloroform, and ethanol (B145695); slightly soluble in water. wikipedia.orgatamanchemicals.comchemicalbook.com
Molecular Structure Octahedral complex with D₃ molecular symmetry. wikipedia.org

Historical Context and Evolution of Research on this compound

Metal acetylacetonates, as a class of compounds, hold historical significance as they were among the first molecules to be identified as what are now known as coordination compounds. researchgate.net Their unusual volatility, particularly for metal complexes, drew significant research interest, notably during World War II for potential applications in isotope separation. researchgate.net

The synthesis of this compound has been documented through various methods over time. A classic and straightforward laboratory preparation involves the reaction of freshly precipitated ferric hydroxide (B78521) with acetylacetone (B45752). wikipedia.orghimedialabs.comresearchgate.net This method is noted for its simplicity and the high yield of the crystalline product. researchgate.net Other historical synthesis routes include the reaction of ferric chloride with acetylacetone in an aqueous solution buffered with sodium acetate (B1210297). rsc.org However, this method carried the risk of product contamination. researchgate.netrsc.org Another approach involved the reaction of iron pentacarbonyl with acetylacetone, but this required handling a toxic and air-sensitive reagent. researchgate.netrsc.org

Early structural studies debated the precise crystal structure of Fe(acac)₃. rsc.org While the molecule is inherently chiral, it typically crystallizes in a centrosymmetric, and therefore achiral, space group, meaning both enantiomers are present in the unit cell. rsc.org It was not until 2011 that enantiomerically pure samples were prepared by co-crystallizing the complex with carbon tetrachloride. rsc.org The evolution of analytical techniques, such as single-crystal neutron diffraction, has allowed for a more precise determination of the atomic positions and molecular dynamics, confirming its structure and providing deeper insights into its properties. rsc.org

Scope and Research Trajectories in Contemporary Chemical Science

The research landscape for this compound continues to expand, driven by its utility as an inexpensive, efficient, and environmentally benign precatalyst. nih.gov A major focus of contemporary research is its application in catalysis for organic synthesis. smolecule.com Fe(acac)₃ has proven to be a highly effective catalyst for a variety of cross-coupling reactions, such as the reaction between aryl Grignard reagents and alkyl halides, providing a general method for forming carbon-carbon bonds. nih.govacs.org It is also used to catalyze polymerization reactions, including the ring-opening polymerization of 1,3-benzoxazine and the polymerization of methyl methacrylate (B99206). wikipedia.orgtandfonline.com Furthermore, its catalytic activity is being explored in urethane (B1682113) formation reactions, presenting an alternative to traditional organotin catalysts. tandfonline.comtandfonline.comresearchgate.net

In the realm of materials science, Fe(acac)₃ is a key precursor for the fabrication of nanostructured materials. Its thermal decomposition is a widely used method for synthesizing iron oxide nanoparticles with controlled sizes. researchgate.netnih.govrsc.org These nanoparticles have potential applications in fields such as magnetic resonance imaging (MRI). nih.govncats.io The compound is also employed in the deposition of thin films of iron-containing materials via techniques like metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). atamanchemicals.comsmolecule.comresearchgate.net These films are relevant for electronic devices, sensors, and photocatalysis. researchgate.net Recent research has also demonstrated its use in creating iron pyrite (B73398) (FeS₂) thin films from a molecular ink for potential solar cell applications. nih.gov

Emerging research trajectories include the development of novel composite materials, where Fe(acac)₃ is combined with other materials like covalent organic frameworks (COFs) to create hybrid photocatalysts with enhanced performance for reactions such as the oxidation of benzyl (B1604629) alcohol. researchgate.net Additionally, studies are investigating its use in supercritical fluid processes to produce magnetic nanoscale films near room temperature, offering a straightforward and non-toxic method for material fabrication. acs.org

Table 2: Selected Catalytic Applications of this compound

Reaction Type Substrates Key Features
Cross-Coupling Aryl Grignard reagents and alkyl halides. acs.org Efficiently catalyzes C-C bond formation, applicable to primary and secondary alkyl halides. acs.org
Cross-Coupling Alkyllithium compounds and alkenyl iodides. chemistryviews.org Provides a low-cost, stereoselective alternative to palladium catalysts. chemistryviews.org
Polymerization Methyl methacrylate and p-fluorostyrene (with triethylaluminum (B1256330) co-catalyst). tandfonline.com A free-radical mechanism is proposed for the polymerization process. tandfonline.com
Ring-Opening Polymerization 1,3-benzoxazine. wikipedia.org Catalyzes the polymerization to form polybenzoxazines. wikipedia.org
Urethane Formation Phenyl isocyanate and 1,2-propylene glycol. tandfonline.comtandfonline.com Investigated as an environmentally friendlier alternative to organotin catalysts. tandfonline.com

| Oxidative Arylation | Olefins with organozinc and Grignard reagents. researchgate.net | A versatile reaction pathway tolerating various functionalized reagents. researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24FeO6 B1310628 Ferric acetylacetonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24FeO6

Molecular Weight

356.19 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iron

InChI

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;

InChI Key

LZKLAOYSENRNKR-LNTINUHCSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ferric Acetylacetonate

Advanced Synthesis Protocols for Ferric Acetylacetonate (B107027)

Ferric acetylacetonate, Fe(acac)₃, is a coordination complex that is a common precursor in various chemical syntheses. wikipedia.org Traditional synthesis methods are being refined to improve efficiency, yield, and environmental safety.

Optimized Ligand-to-Metal Ratios and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound typically involves the reaction of a ferric salt with acetylacetone (B45752). wikipedia.org A common method involves the preparation of ferric hydroxide (B78521), Fe(OH)₃, which then reacts with acetylacetone. wikipedia.orgaskfilo.com This approach avoids the use of buffers like sodium acetate (B1210297), which can contaminate the final product. googleapis.comresearchgate.net The reaction is as follows:

Fe(OH)₃ + 3 HC₅H₇O₂ → Fe(C₅H₇O₂)₃ + 3 H₂O wikipedia.orggoogleapis.com

Green chemistry principles are increasingly being applied to the synthesis of this compound to minimize environmental impact. askfilo.comgoogleapis.com These methods focus on high atom economy, the use of less hazardous chemicals, and conducting reactions in environmentally benign solvents like water or ethanol (B145695) at or near room temperature. askfilo.comgoogleapis.com One such method involves reacting freshly prepared ferric hydroxide with acetylacetone in a green solvent. askfilo.com This process is considered environmentally friendly, cost-effective, and straightforward. askfilo.com Another green approach utilizes ferric oxide, ethyl acetoacetate, and acetic anhydride with a γ-Al₂O₃ catalyst, which also boasts environmental friendliness and simple operational control. google.com

The optimization of the ligand-to-metal ratio is crucial for maximizing the yield and purity of the product. While specific ratios can vary depending on the chosen synthetic route, the stoichiometry of the complex—one iron(III) ion to three acetylacetonate ligands—provides a theoretical baseline. In practice, a slight excess of the acetylacetone ligand may be used to ensure complete reaction of the ferric precursor.

Table 1: Comparison of Green Synthesis Methods for this compound

Precursors Solvent Catalyst Key Advantages
Ferric hydroxide, Acetylacetone Water or Ethanol None Environmentally friendly, low cost, simple procedure. askfilo.com
Ferric oxide, Ethyl acetoacetate, Acetic anhydride Not specified γ-Al₂O₃ Environmentally friendly, simple equipment, moderate reaction conditions. google.com
Ferric chloride, Acetylacetone, Sodium acetate Water None A traditional method, but sodium acetate can be a contaminant. studymoose.com

Microscale Synthetic Approaches for this compound

The synthesis of this compound can be effectively scaled down to a microscale level, which is particularly useful for educational and research settings where smaller quantities of product are needed. These approaches often prioritize safety, reduced waste, and cost-effectiveness.

A typical microscale synthesis might involve dissolving approximately 1.00 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in water, followed by the dropwise addition of acetylacetone. studymoose.com A solution of sodium acetate is then added to facilitate the reaction. studymoose.com The resulting crude product can be purified by recrystallization from a solvent like methanol. studymoose.com

Another microscale procedure starts with dissolving a small amount of anhydrous iron(III) chloride (e.g., 270 milligrams) in deionized water. youtube.com Sodium acetate trihydrate is also dissolved in water and added to the iron chloride solution. Finally, acetylacetone is introduced to form the this compound complex. youtube.com These methods demonstrate that the synthesis is adaptable to smaller scales while maintaining the fundamental reaction principles.

This compound as a Precursor for Inorganic Nanomaterials

This compound is a widely used precursor for the synthesis of various iron-based inorganic nanomaterials, particularly iron oxide nanoparticles. ub.edunih.gov Its solubility in organic solvents and its decomposition at elevated temperatures make it an ideal candidate for thermal decomposition methods. ub.edunih.gov

Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition of this compound

The thermal decomposition of this compound is a robust method for producing iron oxide nanoparticles with controlled size and shape. ub.edunih.gov This process typically involves heating a solution of Fe(acac)₃ in a high-boiling point organic solvent in the presence of surfactants. nih.govrsc.org The temperature is raised to a point where the precursor decomposes, leading to the nucleation and subsequent growth of nanoparticles. ub.edu

For instance, monodisperse iron oxide nanoparticles can be synthesized by decomposing Fe(acac)₃ in 1-octadecene with oleylamine as a surfactant. rsc.org The reaction temperature can influence the size of the resulting nanoparticles. rsc.org The decomposition of Fe(acac)₃ in the presence of oleic acid, oleylamine, and various alcohols has also been investigated to create economically viable routes for high-quality magnetic nanoparticles. nih.gov Studies have shown that Fe(acac)₃ decomposes to γ-Fe₂O₃ at around 361.49 °C, which can then transform into non-magnetic α-Fe₂O₃ at temperatures above 500 °C. researchgate.net

The ligation of the iron precursor and its oxidation state have a significant impact on the morphology and defect formation in the resulting iron oxide nanocrystals. researchgate.net The presence of acetylacetonate ligands can influence the reduction of Fe(III) to Fe(II) during synthesis. researchgate.net This is crucial because the formation of magnetite (Fe₃O₄), a desired ferrimagnetic spinel phase, requires a specific ratio of Fe(II) to Fe(III). researchgate.net

Research suggests that acetylacetonate ligands can hinder the reduction of Fe(III), which can lead to the formation of twinned nanocrystal structures. researchgate.net In contrast, using Fe(III) oleate precursors can lead to highly crystalline, largely twin-free nanocrystals because the precursor is partially reduced to provide the necessary Fe(II) for the growth of untwinned Fe₃O₄. researchgate.net This understanding allows for the predictable synthesis of either octahedral spinel nanocrystals or highly twinned structures by controlling the precursor ligation. researchgate.net Furthermore, iron oxide nanoparticles produced from Fe(acac)₃ are reported to be less prone to contamination with wüstite (FeO) compared to those produced from Fe(III) alkylcarboxylates. researchgate.net

Solvents and surfactants play a critical role in controlling the size, shape, and dispersion of iron oxide nanoparticles synthesized from the thermal decomposition of this compound. ub.edunih.gov

Solvents: The choice of solvent is important. High-boiling point solvents like 1-octadecene are frequently used because they allow for a clear separation between the nucleation and growth temperatures, which is key to achieving a narrow particle size distribution. ub.edu However, the reactivity of the solvent can also affect the reaction. For example, 1-octadecene has low reactivity and weak antioxidant properties, which can delay the decomposition of Fe(acac)₃ and potentially lead to the formation of secondary phases like wüstite (FeO). ub.edu

Surfactants: Surfactants, also known as capping ligands, bind to the surface of the nanoparticles, preventing their aggregation and controlling their growth. nih.govnih.gov Common surfactants used in the synthesis of iron oxide nanoparticles from Fe(acac)₃ include oleic acid and oleylamine. nih.govnih.gov

Oleic acid is a carboxylic acid that can bind strongly to oxide surfaces, forming a protective monolayer and allowing for the synthesis of monodisperse and uniform nanoparticles. nih.govnih.gov

Oleylamine is a primary alkylamine that acts as an electron donor at high temperatures and also helps to stabilize the nanoparticles. nih.gov

The ratio of the surfactant to the precursor can influence the final size of the nanoparticles. sci-hub.se For instance, increasing the molar ratio of aliphatic amines to the iron precursor has been shown to decrease the average diameter of the synthesized iron oxide nanoparticles. sci-hub.se The combination of surfactants, such as a mixture of oleic acid and oleylamine, can create an acid-base complex that modifies the viscosity and functionality of the reaction medium for stabilizing the magnetic nanoparticles. nih.gov The type and amount of surfactant can also affect the shape of the nanoparticles, with variations in the amount of oleic acid and oleylamine leading to differences in the shape of FePt-based nanoparticles synthesized from acetylacetonate precursors. redalyc.org

Table 2: Influence of Solvents and Surfactants on Iron Oxide Nanoparticle Synthesis

Component Function Example(s) Effect on Nanoparticles
Solvent Provides a medium for the reaction and influences decomposition temperature. 1-Octadecene ub.edursc.org High boiling point allows for good size control. Low reactivity can delay precursor decomposition. ub.edu
Surfactant Controls growth, prevents aggregation, and influences shape. nih.govnih.gov Oleic Acid nih.govnih.gov Promotes the formation of monodisperse and uniform nanoparticles. nih.gov
Oleylamine nih.gov Stabilizes nanoparticles and acts as an electron donor. nih.gov
Mixture of Oleic Acid and Oleylamine nih.gov Can modify the reaction environment to better stabilize nanoparticles. nih.gov
Surface Modification of Iron Oxide Nanoparticles Derived from this compound

The thermal decomposition of this compound, Fe(acac)₃, is a well-established method for producing iron oxide nanoparticles (IONPs) with controlled sizes and morphologies. A crucial subsequent step is surface modification, which passivates the nanoparticle surface, prevents agglomeration, and imparts desired functionalities. Common organic molecules used for this purpose include oleic acid, oleylamine, and dopamine, which bind to the nanoparticle surface and influence their stability and applicability.

Oleic acid and oleylamine are frequently used as capping agents and stabilizers during the synthesis of IONPs from Fe(acac)₃. Oleic acid, a carboxylic acid, chemisorbs onto the surface of the nanoparticles, forming a protective monolayer that prevents aggregation and allows for dispersion in nonpolar solvents. Similarly, oleylamine acts as both a reducing agent and a stabilizer in the synthesis of magnetite (Fe₃O₄) nanoparticles from Fe(acac)₃. The presence of excess oleylamine can create a strongly reductive environment necessary for the thermal decomposition process. The ratio of these surfactants to the precursor and solvent can be tuned to control the final particle size.

Dopamine is another important molecule for the surface functionalization of IONPs. It can form a coordinated structure on the iron oxide surface, providing a hydrophilic coating and introducing amine groups for further chemical modifications. This is often achieved through a ligand exchange process where the initial hydrophobic ligands (like oleic acid) are replaced with dopamine. However, studies have shown that the interaction between dopamine and the Fe³⁺ ions on the nanoparticle surface can be reactive, potentially leading to the degradation of the nanoparticle under certain conditions. Despite this, dopamine remains a widely used anchor for creating water-dispersible and functionalized IONPs for various applications.

Table 1: Surface Modification of Iron Oxide Nanoparticles
Modifying AgentRoleTypical Precursor SystemKey Outcome
Oleic AcidCapping agent, stabilizerFe(acac)₃, 1-octadeceneForms a protective hydrophobic monolayer, enabling dispersion in nonpolar solvents.
OleylamineReducing agent, stabilizerFe(acac)₃, benzyl (B1604629) etherFacilitates reduction of Fe(III) and stabilizes nanoparticles.
DopamineFunctionalization agent, hydrophilic coatingPre-formed oleic acid-capped IONPsProvides water dispersibility and amine groups for further conjugation via ligand exchange. dtic.mil

Fabrication of Iron-Platinum Nanoparticles and Composite Structures using this compound

This compound is a key iron precursor in the synthesis of iron-platinum (FePt) nanoparticles, which are of significant interest for high-density magnetic storage and biomedical applications. The typical synthesis involves the co-reduction or thermal decomposition of Fe(acac)₃ and a platinum precursor, most commonly platinum(II) acetylacetonate (Pt(acac)₂), in a high-boiling-point organic solvent. scirp.orgheungno.net

This modified polyol process often employs surfactants like oleic acid and oleylamine to control particle size, prevent aggregation, and stabilize the nanoparticles. scirp.org A reducing agent, such as 1,2-hexadecanediol, is also typically present to facilitate the reduction of the metal precursors. heungno.net The molar ratio of the iron and platinum precursors, the amount and type of surfactants, and the reaction temperature are critical parameters that determine the final composition, size, and morphology of the FePt nanoparticles. scirp.orgcapes.gov.br

As-synthesized FePt nanoparticles typically possess a chemically disordered face-centered cubic (fcc) crystal structure and are superparamagnetic at room temperature. To achieve the desired hard magnetic properties for data storage applications, a post-synthesis annealing step at high temperatures (e.g., 650 °C or higher) is required. scirp.org This thermal treatment transforms the crystal structure to the chemically ordered face-centered tetragonal (fct) L1₀ phase, which exhibits high magnetocrystalline anisotropy and coercivity. scirp.org The annealing process can, however, lead to particle sintering and agglomeration, which can be mitigated by the presence of carbonaceous shells derived from the decomposition of the organic surfactants during synthesis. scirp.org

Table 2: Synthesis Parameters for FePt Nanoparticles
ParameterPrecursorsTypical ConditionsEffect on Nanoparticle Properties
Precursor RatioFe(acac)₃, Pt(acac)₂Initial molar ratios from 1:1 to 3:1 (Fe:Pt)Influences the final atomic composition of the FePt nanoparticles. capes.gov.br
SurfactantsOleic acid, OleylamineVarying millimolar concentrationsControls particle size, shape, and prevents aggregation. scirp.org
Solvent/Reducing AgentPhenyl ether, 1,2-hexadecanediolRefluxing at ~260 °CProvides medium for reaction and facilitates reduction of metal salts. heungno.net
AnnealingNot applicable650-800 °C in inert atmosphereInduces phase transition from disordered fcc to ordered fct, increasing coercivity. scirp.orgrsc.org

Derivation of Iron-Doped Metal Oxides (e.g., Fe-TiO₂) from this compound Precursors

This compound serves as an effective iron source for doping transition metal oxides, such as titanium dioxide (TiO₂), to modify their electronic and photocatalytic properties. The introduction of iron into the TiO₂ lattice can narrow its band gap, allowing it to absorb visible light and thus enhancing its efficiency as a photocatalyst for applications like the degradation of organic pollutants. researchgate.netscience.gov

A common method for preparing iron-doped TiO₂ (Fe-TiO₂) is the sol-gel process. dtic.milscirp.org In a typical synthesis, a titanium precursor like titanium tetraisopropoxide is hydrolyzed in an alcohol solvent, while Fe(acac)₃ is dissolved in the same or a compatible solvent. scirp.org The two solutions are then mixed under controlled conditions to form a homogeneous sol, which is subsequently aged to form a gel. The gel is then dried and calcined at elevated temperatures to produce the crystalline Fe-TiO₂ material. dtic.mil

The properties of the resulting Fe-TiO₂ are highly dependent on the synthesis conditions, including the atomic ratio of iron to titanium, the calcination temperature, and the calcination time. scirp.org Characterization techniques such as X-ray diffraction (XRD) are used to confirm the crystal structure (typically anatase or rutile), while diffuse reflectance spectroscopy (DRS) is employed to determine the optical band gap. researchgate.net Studies have shown that because the ionic radius of Fe³⁺ (0.64 Å) is similar to that of Ti⁴⁺ (0.68 Å), iron ions can readily substitute titanium positions within the TiO₂ lattice. scirp.org This doping reduces the band gap energy, for example, from 3.1 eV for pure TiO₂ to as low as 2.80 eV for Fe-doped samples, thereby increasing photocatalytic activity under visible light. researchgate.net

Table 3: Properties of Fe-Doped TiO₂ Derived from Fe(acac)₃
Synthesis MethodPrecursorsKey FindingResulting Property
Sol-gel impregnationFe(acac)₃, Titanium tetraisopropoxideIron cations can easily replace titanium in the TiO₂ lattice due to similar ionic radii. scirp.orgFormation of a mixed oxide with modified electronic structure.
Molten salt methodFeCl₃, TiO₂ (comparative method)Increasing Fe concentration decreases the band gap energy. researchgate.netBand gap reduced from 3.1 eV (pure TiO₂) to 2.80 eV (Fe-doped TiO₂). researchgate.net
Modified sol-gelIron precursor, TTIPFe doping can reduce the crystallite size of TiO₂. dtic.milMean crystallite size of 5.93 nm for 0.1% Fe-TiO₂-300. dtic.mil

This compound in Thin Film Deposition Techniques

This compound is a versatile precursor for various thin film deposition techniques due to its volatility and clean decomposition into iron oxides. It is widely used in Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and Metal Organic Deposition (MOD) to create high-quality iron-containing films.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) utilizing this compound

In Metal-Organic Chemical Vapor Deposition (MOCVD), Fe(acac)₃ is vaporized and transported by a carrier gas into a reaction chamber where it thermally decomposes on a heated substrate to form an iron oxide thin film. dtic.milresearchgate.net The deposition temperature is a critical parameter that influences the phase of the resulting iron oxide. For instance, γ-Fe₂O₃ and α-Fe₂O₃ layers can be produced at temperatures around 450 °C. One study on MOCVD using Fe(acac)₃ in an argon atmosphere reported the formation of a nanocomposite film containing metallic iron, Fe₃O₄, and carbon nanotubes at temperatures between 600-800 °C. researchgate.net

Atomic Layer Deposition (ALD) is a variant of CVD that allows for precise, layer-by-layer film growth. Fe(acac)₃ has been explored as an iron precursor for ALD, typically in conjunction with an oxygen source like O₂, O₃, or H₂O. scirp.org While it is a viable precursor, ALD of iron oxides can be challenging due to factors like low growth rates and narrow temperature windows. scirp.org Nevertheless, it has been listed among the precursors used to deposit Fe₂O₃ films, often requiring deposition temperatures in the range of 180-200 °C. ucl.ac.uk

Metal Organic Deposition (MOD) for Iron Oxide Thin Films from this compound

Metal Organic Deposition (MOD) is a non-vacuum, solution-based technique that offers a simple and cost-effective way to produce thin films. For iron oxide films, a precursor solution is typically prepared by dissolving Fe(acac)₃ in an organic solvent such as isopropanol. This solution is then applied to a substrate using methods like dip-coating or spin-coating. researchgate.net

After the coating step, the film undergoes a pyrolysis and annealing process. A thermal gravimetric analysis (TGA) of Fe(acac)₃ shows that it begins to decompose into iron oxide around 365 °C. researchgate.net The final crystalline phase of the iron oxide film is determined by the annealing temperature. Sintering at temperatures between 365-400 °C typically yields amorphous or γ-Fe₂O₃, while higher temperatures (600-800 °C) promote the transformation to the more stable α-Fe₂O₃ phase. researchgate.net This method allows for the fabrication of films with specific crystalline structures for applications such as photocatalysis. scirp.orgresearchgate.net

Table 4: MOD Process for Iron Oxide Films from Fe(acac)₃
Process StepDescriptionKey Parameters
Precursor SolutionFe(acac)₃ dissolved in isopropanol.Concentration of Fe(acac)₃.
DepositionApplication of solution to a substrate via dip-coating or spin-coating.Withdrawal speed (dip-coating), rotation speed (spin-coating).
Pyrolysis/AnnealingHeat treatment in air to decompose the precursor and crystallize the film.Temperature (365-800 °C) and duration. researchgate.net
Resulting Filmγ-Fe₂O₃ (lower temp.) or α-Fe₂O₃ (higher temp.). researchgate.netCrystalline phase and grain size.

Solution-Phase Deposition of Iron Pyrite (B73398) Thin Films using this compound Inks

This compound is also utilized as a precursor for the synthesis of iron pyrite (FeS₂), a promising material for thin-film solar cells. In this solution-based approach, a molecular ink is formulated using Fe(acac)₃. nih.govnrel.gov This ink is deposited onto a substrate, and the resulting film is subjected to a sequential annealing process to achieve the desired phase-pure, polycrystalline pyrite film. nih.govnrel.gov

The process typically involves an initial anneal in air, followed by a high-temperature treatment (up to 550 °C) in a sulfur-containing atmosphere, such as H₂S and elemental sulfur vapor. nih.govnrel.gov This multi-step annealing is crucial for converting the initial iron-containing film into crystalline cubic FeS₂. The resulting films are characterized by various techniques to confirm their phase purity, elemental composition, and optical properties. Solution-deposited pyrite films from Fe(acac)₃ have been found to have an optical band gap of approximately 0.87 eV and exhibit p-type electrical transport, making them suitable for photovoltaic applications. nih.govnrel.gov

This compound in Metal-Organic Framework (MOF) Synthesis

Aqueous Synthesis of Iron-Based MOFs (e.g., MIL-88A) from this compound

The use of this compound as a precursor for the aqueous synthesis of iron-based MOFs, such as MIL-88A, has been explored as a greener alternative to conventional methods that often employ organic solvents. figshare.comrsc.org Research has demonstrated that several carboxylate-based MOFs can be synthesized from their corresponding metal acetylacetonates in water, in some cases even at room temperature and with good yields, generally exceeding 85%. figshare.com

However, the aqueous synthesis of MIL-88A using this compound presents certain challenges. While it allows for synthesis in pure water, the process is characterized by a lengthy reaction time of 72 hours. researchgate.net Furthermore, this method tends to result in a low yield and reduced crystallinity of the final MIL-88A product when compared to traditional solvothermal synthesis methods. researchgate.net The higher cost of this compound compared to conventional iron sources also poses a barrier to its large-scale industrial application under these conditions. researchgate.net

Below is a data table summarizing the findings for the aqueous synthesis of MIL-88A using this compound.

ParameterValueReference
MOFMIL-88A figshare.comresearchgate.net
Iron PrecursorThis compound figshare.comresearchgate.net
SolventWater researchgate.net
TemperatureRoom Temperature researchgate.net
Reaction Time72 hours researchgate.net
YieldLow researchgate.net
CrystallinityPoor researchgate.net

Functionalization of MOFs via Incorporation of Iron Acetylacetonate Complexes

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into existing MOFs. One such method involves the incorporation of iron acetylacetonate complexes into the MOF structure, which can enhance their catalytic or other functional properties.

A notable example is the functionalization of the zirconium-based MOF, MOF-808. In this process, a guest-free MOF-808 is heated with a solution of this compound and triethylamine (NEt₃) in N,N-dimethylformamide (DMF). researchgate.net This treatment results in the immobilization of [Fe(acac)₂]⁺ moieties onto the zirconium oxo clusters of the MOF via oxo bridges. researchgate.net This method provides a stable, air-stable Fe-grafted MOF-808. acs.org

The resulting Fe-functionalized MOF-808 has demonstrated remarkable catalytic activity, for instance, in the selective oxidation of benzyl alcohol to benzaldehyde. acs.org The grafted iron sites act as active centers, and the MOF framework provides a high surface area and porous environment for the catalytic reaction. This functionalized material has been shown to outperform both the parent MOF-808 and the this compound precursor itself in this catalytic application. acs.org

The table below details the research findings on the functionalization of MOF-808 with this compound.

ParameterDescriptionReference
MOFMOF-808 (Zr-based) researchgate.netacs.org
Functionalization AgentThis compound researchgate.netacs.org
MethodPost-synthetic modification in DMF with NEt₃ researchgate.net
Incorporated Species[Fe(acac)₂]⁺ researchgate.net
Resulting MaterialFe-grafted MOF-808 acs.org
ApplicationCatalyst for selective oxidation of benzyl alcohol acs.org
Catalytic PerformanceFull conversion and excellent selectivity acs.org

Coordination Chemistry and Electronic Structure of Ferric Acetylacetonate

Structural Elucidation and Stereochemistry of Tris(acetylacetonato)iron(III)

Geometric Isomerism: fac and mer Configurations

For an octahedral complex with three identical bidentate ligands, such as ferric acetylacetonate (B107027), two geometric isomers are possible: the facial (fac) and meridional (mer) isomers.

In the fac isomer , the three oxygen atoms of one type from the three acetylacetonate ligands occupy one face of the octahedron, and the other three oxygen atoms occupy the opposite face. This arrangement results in a higher molecular symmetry.

In the mer isomer , the three oxygen atoms of one type lie in a plane that also contains the central metal ion (the meridian), with the other three oxygen atoms also in the same plane.

For ferric acetylacetonate itself, crystallographic studies have consistently shown that it adopts the fac configuration, which possesses D₃ molecular symmetry. wikipedia.org However, studies on related tris(β-diketonato)iron(III) complexes, such as tris(benzoylacetonato)iron(III), have shown that both fac and mer isomers can exist, with the mer isomer having been isolated and characterized in the solid state. up.ac.za This indicates that while the fac isomer is favored for this compound, the existence of the mer isomer is structurally plausible for this class of compounds.

Conformational Analysis and Molecular Symmetry

The this compound molecule, in its common fac isomeric form, possesses D₃ point group symmetry. wikipedia.org This high symmetry arises from the propeller-like arrangement of the three planar acetylacetonate ligands around the central iron atom. The molecule is chiral due to this helical arrangement of the ligands. wikipedia.org It can exist as two non-superimposable mirror images, designated as Δ (delta) for a right-handed propeller and Λ (lambda) for a left-handed propeller. These enantiomers can slowly interconvert in solution through intramolecular processes like the Bailar and Ray–Dutt twists. The rate of this interconversion is slow enough that partial resolution of the enantiomers has been achieved.

Electronic Configuration and Spin State Phenomena

The electronic properties of this compound are governed by the d-electron configuration of the iron(III) ion and the nature of the ligand field imposed by the acetylacetonate ligands.

High-Spin Electronic State in this compound Complexes

The iron(III) ion has a d⁵ electronic configuration. In an octahedral ligand field, these five electrons can be arranged in two possible ways, leading to either a high-spin or a low-spin state. In the case of this compound, the acetylacetonate ligand provides a relatively weak ligand field. Consequently, the energy separation between the t₂g and e_g orbitals is small, and it is energetically more favorable for the electrons to occupy all five d-orbitals individually before pairing up.

This results in a high-spin electronic state with five unpaired electrons. wikipedia.org This high-spin configuration is responsible for the complex's paramagnetic nature, exhibiting a magnetic moment of approximately 5.90 µB. wikipedia.org The regular octahedral geometry with six equivalent Fe-O bonds, each with a bond distance of about 2.00 Å, is consistent with this high-spin state, as the even occupation of the metal d-orbitals prevents Jahn-Teller distortions. wikipedia.org

PropertyValue
Central Metal IonIron(III)
d-electron Configurationd⁵
Spin StateHigh-Spin
Number of Unpaired Electrons5
Magnetic Moment~5.90 µB
Molecular GeometryOctahedral
Molecular SymmetryD₃

Investigations of Spin Crossover Behavior in Related Iron(III) Beta-Diketonates

While this compound itself is consistently a high-spin complex, the phenomenon of spin crossover (SCO) has been observed in other related iron(III) complexes. Spin crossover is a process where a complex can transition between a high-spin and a low-spin state in response to external stimuli such as temperature, pressure, or light.

This behavior is more common in iron(III) complexes with stronger field ligands than acetylacetonate, which can bring the energy difference between the high-spin and low-spin states into a range that is accessible by thermal energy. For instance, spin crossover has been studied in iron(III) complexes with Schiff base ligands and in some heteroleptic β-diketonate complexes where one or more of the acetylacetonate ligands are replaced by other ligands, such as 2,2'-bipyridine. mdpi.com Solvent molecules in the crystal lattice can also significantly influence the spin crossover characteristics of iron(III) complexes. nih.gov These studies on related systems highlight the tunability of the electronic properties of iron(III) coordination compounds.

Metal-Ligand Bonding and Chelate Ring Stability

The bond between the iron(III) ion and the acetylacetonate ligands is a coordinate covalent bond, with the oxygen atoms of the ligand donating lone pairs of electrons to the empty d-orbitals of the iron ion. The acetylacetonate anion acts as a bidentate ligand, binding to the iron through both of its oxygen atoms to form a stable six-membered chelate ring. americanelements.com

Frontier Molecular Orbital Analysis in this compound Systems

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org In general, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. taylorandfrancis.com

For this compound, theoretical studies, often employing Density Functional Theory (DFT), have been conducted to analyze its electronic structure and frontier orbitals. mdpi.comresearchgate.net These calculations provide insights into the nature of the HOMO, LUMO, and the associated energy gap, which are crucial for understanding the complex's role in chemical reactions, such as its use as a catalyst or precatalyst. wikipedia.org

Research findings indicate that for Fe(acac)₃, the HOMO is primarily localized on the acetylacetonate ligands, specifically distributed from the oxygen atoms to the connecting carbon atoms within the chelate rings. researchgate.net The LUMO, conversely, is associated with the metal center. This distribution is key to its reactivity, for instance, in charge-transfer interactions where Fe(acac)₃ acts as an electron donor. nih.gov Electrochemical studies have shown that Fe(acac)₃ undergoes quasi-reversible reduction, a process that can be rationalized by analyzing its frontier orbitals. mdpi.comresearchgate.net DFT calculations have been used to determine the HOMO-LUMO gaps for Fe(acac)₃ and related metal acetylacetonates, establishing benchmarks for their electrochemical behavior. mdpi.comresearchgate.net Theoretical treatments also highlight the significant interaction and mixing between the metal's d-electrons and the π-electron systems of the acetylacetonate ligands, which influences the character and energy of the frontier orbitals. aip.org

Summary of Frontier Molecular Orbital Research Findings for this compound
FMO AspectDetailed FindingSignificance
HOMO Character Primarily localized on the acetylacetonate (acac) ligands, with significant density on the oxygen and carbon atoms of the chelate ring. researchgate.netIndicates the ligands are the primary sites for electron donation, making the complex a potential nucleophile or donor in charge-transfer processes. nih.gov
LUMO Character Predominantly centered on the Fe(III) metal ion.Identifies the metal center as the site for electron acceptance (electrophilicity), crucial for understanding its catalytic activity and reduction processes. mdpi.comresearchgate.net
HOMO-LUMO Gap DFT calculations establish the energy gap, which correlates with the complex's stability and electrochemical properties. mdpi.comresearchgate.netA larger energy gap suggests greater chemical stability and helps predict the energy required for electronic transitions. taylorandfrancis.com
Reactivity The HOMO-LUMO interactions govern the complex's behavior in cycloadditions and other pericyclic reactions where it may act as a catalyst. wikipedia.orgProvides a theoretical basis for the observed catalytic activity of Fe(acac)₃ in various organic syntheses.

Spectroscopic and Advanced Characterization Techniques for Ferric Acetylacetonate Complexes

Vibrational Spectroscopy for Ligand-Metal Interactions and Reaction Monitoring

Vibrational spectroscopy serves as a powerful tool for probing the molecular structure and bonding within ferric acetylacetonate (B107027), Fe(acac)₃. By analyzing the vibrational modes of the acetylacetonate ligands and their changes upon coordination to the iron(III) center, detailed information about the coordination environment can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in characterizing the coordination of the acetylacetonate (acac) ligand to the ferric ion. The spectrum of Fe(acac)₃ displays characteristic bands that are sensitive to the electronic and structural properties of the complex. The delocalization of π-electrons in the chelate ring, formed by the coordination of the acac ligand to the Fe(III) ion, significantly influences the vibrational frequencies of the C=O and C=C bonds.

In free acetylacetone (B45752), the keto and enol forms are in equilibrium. Upon deprotonation and coordination, a conjugated system is formed, and the distinct C=O and C=C stretching vibrations are replaced by coupled symmetric and asymmetric stretching modes of the O-C-C-C-O framework. The most prominent bands in the FT-IR spectrum of Fe(acac)₃ are typically observed in the 1500-1600 cm⁻¹ region. nih.gov The band at a higher frequency is primarily attributed to the C=O stretching vibration, while the one at a lower frequency is assigned to the C=C stretching vibration. researchgate.netrazi.ac.ir

Additional important vibrational modes include those involving the Fe-O bonds, which appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹). These bands are direct indicators of the metal-ligand bond strength. Density Functional Theory (DFT) calculations have been used to assign these vibrational modes, with one study identifying a symmetric Fe-O stretching mode coupled to C-O/C-C vibrations at 1550 cm⁻¹. mdpi.com

Key FT-IR Vibrational Frequencies for Ferric Acetylacetonate
Vibrational ModeFrequency Range (cm⁻¹)Reference
ν(C=O)~1572-1579 researchgate.netresearchgate.net
ν(C=C)~1524-1525 researchgate.netresearchgate.net
δs(C-H)~1361 researchgate.net
δ(C=C-H)~1275 researchgate.net
ν(Fe-O)~326-330 oup.com

In situ FT-IR spectroscopy is a valuable technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. While specific studies focusing solely on the kinetics of Fe(acac)₃ formation or decomposition using this method are not extensively detailed in the provided sources, the principles can be applied. For reactions where Fe(acac)₃ is a reactant, precursor, or catalyst, in situ FT-IR allows for the tracking of concentration changes of reactants, intermediates, and products by monitoring the intensity of their characteristic infrared absorption bands over time.

For instance, in the synthesis of materials using Fe(acac)₃ as a precursor, the disappearance of the characteristic ν(C=O) and ν(C=C) bands of the acetylacetonate ligand can be monitored to follow the consumption of the complex. researchgate.net Simultaneously, the appearance of new bands corresponding to the products would signal the progress of the reaction. By analyzing the temporal evolution of these spectral features, reaction rates can be determined, and kinetic models can be developed. This approach is particularly useful for understanding the ceramization process of polymer precursors modified with Fe(acac)₃ or its role in catalytic cycles. researchgate.net

Electronic Spectroscopy and Redox-Related Absorption Phenomena

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides crucial information about the electronic transitions within the Fe(acac)₃ complex. These transitions are responsible for its characteristic deep red color and are sensitive to the oxidation state of the central iron atom.

The UV-Vis absorption spectrum of Fe(acac)₃ is characterized by intense bands in the ultraviolet region and a broader, less intense band in the visible region. researchgate.net The high-energy bands are typically assigned to π-π* intraligand transitions within the acetylacetonate ligand. The bands at lower energy are generally attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. mdpi.comscribd.com

Specifically, Fe(acac)₃ in solution exhibits characteristic absorption peaks around 360 nm and 434-440 nm. researchgate.netmdpi.com The shoulder observed around 440 nm is assigned to an LMCT transition. mdpi.com Computational studies using time-dependent density functional theory (TDDFT) support these assignments, indicating that the transitions in the visible region are primarily LMCT in nature, while higher energy transitions may also have some ligand-to-ligand charge transfer (LLCT) character. mdpi.com A lower-energy band has also been assigned to the ⁶A₁g→⁴T₁g ligand-field transition. mdpi.com

UV-Vis Absorption Maxima and Assignments for this compound
Wavelength (λₘₐₓ, nm)AssignmentReference
~270π → π* (Intraligand) mdpi.com
~355-360π → π* (Intraligand) / LMCT researchgate.netmdpi.com
~434-440Ligand-to-Metal Charge Transfer (LMCT) researchgate.netmdpi.com
~572-592d-d transition (⁶A₁g→⁴T₁g) mdpi.com

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral properties of electrochemically generated species. For Fe(acac)₃, this technique is used to analyze the changes in the UV-Vis spectrum upon the one-electron reduction of the Fe(III) center to Fe(II).

During the reduction of [Feᴵᴵᴵ(acac)₃] to [Feᴵᴵ(acac)₃]⁻, significant changes in the absorption spectrum are observed. mdpi.com The intensity of the bands at approximately 270 nm and the LMCT shoulder at 440 nm decreases. mdpi.com Concurrently, the band around 355 nm often increases in intensity and experiences a redshift. mdpi.com The appearance of isobestic points, where the molar absorptivity of the reactant and product are equal, indicates a clean, reversible conversion between the Fe(III) and Fe(II) species. mdpi.com These spectral changes confirm that the electronic structure of the complex is substantially altered upon reduction of the metal center. mdpi.com The disappearance of the lower energy band above 400 nm upon reduction is a key feature observed in both experimental and calculated spectra. mdpi.com

Diffraction Techniques for Crystalline Structure and Morphology

Diffraction techniques, such as single-crystal X-ray and neutron diffraction, are definitive methods for determining the precise three-dimensional atomic arrangement in the crystalline state of this compound. These studies have revealed a complex with a slightly distorted octahedral coordination geometry around the central iron atom. researchgate.netwikipedia.orgiucr.org

Fe(acac)₃ is known to exist in different polymorphic forms. The most commonly cited structure is orthorhombic, belonging to the centrosymmetric space group Pbca. rsc.orgiucr.org In this structure, the six oxygen atoms from the three bidentate acetylacetonate ligands coordinate to the Fe(III) ion, with Fe-O bond distances of approximately 2.00 Å. wikipedia.org The regular octahedral geometry is consistent with a high-spin d⁵ electronic configuration for the Fe³⁺ ion, which is not subject to Jahn-Teller distortions. wikipedia.org A monoclinic polymorph (space group P2/n) has also been identified. researchgate.net

Variable-temperature neutron diffraction studies have provided further insight, directly determining the positions of all atoms, including hydrogen, and highlighting the dynamic nature of the ligand environment. rsc.org These studies confirmed the Pbca space group down to a temperature of 3 K and ruled out structural phase transitions at low temperatures. rsc.org

Crystallographic Data for Orthorhombic this compound
ParameterValueReference
Crystal SystemOrthorhombic iucr.org
Space GroupPbca rsc.orgiucr.org
a (Å)15.254 - 15.471 rsc.orgiucr.org
b (Å)13.436 - 13.577 rsc.orgiucr.org
c (Å)16.465 - 16.565 rsc.orgiucr.org
α, β, γ (°)90 rsc.org
Z (molecules/unit cell)8 rsc.orgiucr.org
Fe-O bond length (Å)~1.95 - 2.00 wikipedia.orgiucr.org

Microscopy for Nanomaterial Characterization

Transmission Electron Microscopy (TEM) is an indispensable tool for the characterization of nanomaterials, offering high-resolution imaging to determine the size, shape, morphology, and state of agglomeration of nanoparticles. fda.gov When this compound is used as a precursor in the synthesis of iron-based nanoparticles, TEM analysis is critical for evaluating the outcome of the synthetic process.

Studies have shown that by varying synthetic conditions, nanoparticles with diverse morphologies can be produced from the thermal decomposition of this compound. For example, TEM has been used to characterize iron oxide nanoparticles with sizes ranging from 6 to 30 nm. nih.gov The shape of these nanoparticles can be precisely controlled; by adjusting the concentration of the Fe(acac)₃ precursor, iron oxide nanocrystals that are predominantly cubic can be synthesized, with sizes ranging from 27 nm to 94 nm. researchgate.net

TEM imaging also reveals more complex morphologies, such as branched iron oxide nanoparticles, which can be induced by altering the reaction atmosphere and surfactant concentrations during synthesis from Fe(acac)₃. rsc.org Furthermore, TEM analysis of iron-oleate nanoparticles formed from this compound and oleic acid showed highly clustered and organized arrangements of particles with sizes between 6 and 8 nm. researchgate.net This detailed morphological information is crucial for understanding the relationship between synthesis parameters and the resulting nanoparticle characteristics, which in turn dictates their properties and potential applications.

Nanoparticle TypePrecursorKey TEM Findings (Size, Shape, etc.)Reference
Iron Oxide NanoparticlesFe(acac)₃ and Aloe Vera extractCrystalline nature; Particle sizes of 6–30 nm; Inverse cubic spinel structure. nih.gov
Iron Oxide NanocubesFe(acac)₃Size controlled by precursor concentration; sizes ranged from 27 nm to 94 nm. researchgate.net
Branched Iron Oxide NanoparticlesFe(acac)₃Branched and anisotropic shapes achieved by controlling nitrogen purge and surfactant ratio. rsc.org
Iron-Oleate NanoparticlesFe(acac)₃ and Oleic AcidHighly clustered and organized arrangement; Particle sizes of 6–8 nm. researchgate.net

Surface Sensitive Spectroscopies for Compositional and Functional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. researchgate.net For this compound, XPS is used to confirm the +3 oxidation state of the iron center and to study chemical changes on surfaces.

The analysis of the Fe 2p and Fe 3s core level spectra provides direct information about the electronic environment of the iron atom. Experimental 3s photoelectron spectra of Fe(acac)₃ clearly show features characteristic of trivalent iron (Fe³⁺). researchgate.net When compared to the spectra of compounds containing bivalent iron (Fe²⁺), such as FeSO₄·7H₂O, the Fe³⁺ spectra are shifted to higher binding energies by approximately 0.8 eV. researchgate.net This chemical shift is a definitive indicator of the higher oxidation state.

In studies involving surface reactions, in-situ XPS can monitor changes in the chemical state of iron in real-time. For instance, in an atomic layer etching study, the reaction of acetylacetone on a chlorine-modified iron surface was investigated. acs.org XPS analysis of the Fe 2p region showed that before the reaction, the surface contained both metallic iron (Fe⁰) and Fe²⁺ species. acs.org After exposure to acetylacetone at temperatures approaching 135°C, the Fe²⁺ component was diminished, indicating its removal from the surface through the reaction. acs.org For detailed analysis of iron oxides, which are common derivatives of Fe(acac)₃, established XPS fitting parameters for the various multiplet peaks of Fe(II) and Fe(III) species are used to deconvolute complex spectra and determine the specific oxides present. nist.gov

Auger Electron Spectroscopy (AES) is a surface analysis technique used to determine the elemental composition of the top few nanometers of a sample surface. diva-portal.orgnih.gov The technique involves bombarding a surface with a focused electron beam, which causes the emission of "Auger electrons" with kinetic energies characteristic of the elements present. nih.gov AES is capable of detecting all elements except hydrogen and helium with good sensitivity and high spatial resolution. diva-portal.orgnih.gov

While specific AES studies on pure this compound crystals are not widely reported, the technique is highly relevant for characterizing thin films and nanoparticles derived from this precursor. AES is frequently used to analyze the elemental composition of iron oxide films. For example, AES spectra of as-grown Fe₃O₄ films show two characteristic iron features at approximately 42 eV and 51 eV. Upon transformation to FeO, these features shift to lower energies. This demonstrates the ability of AES to distinguish between different iron oxide phases based on subtle changes in the electron energy levels.

In addition to elemental identification, AES can be combined with ion sputtering to perform depth profiling. wikipedia.org This process involves sequentially removing atomic layers of the surface while acquiring Auger spectra, providing a profile of the elemental composition as a function of depth. wikipedia.org This is invaluable for analyzing the layered structures of thin films or the composition of interfaces in materials synthesized using this compound. wikipedia.orgresearchgate.net

Secondary Ion Mass Spectrometry (SIMS) for Trace Analysis

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of detecting trace elements in solid materials at concentrations as low as parts per million (ppm) to parts per billion (ppb). The technique involves bombarding a sample surface with a focused primary ion beam, which causes the ejection of secondary ions from the sample. These secondary ions are then analyzed by a mass spectrometer to determine the elemental and isotopic composition of the surface and near-surface regions. Due to its high sensitivity, SIMS is a valuable tool for identifying and quantifying trace impurities in materials synthesized from this compound precursors.

In the context of materials derived from this compound, such as iron-containing thin films, SIMS can provide crucial information about the purity of the resulting material. For instance, in the synthesis of iron pyrite (B73398) (FeS₂) thin films from an ink containing this compound, dynamic SIMS has been employed to identify and quantify elemental impurities that could affect the film's properties.

A study utilizing dynamic SIMS with Cs⁺ and O₂⁺ primary ion beams analyzed the composition of such films. The analysis revealed the presence of various trace elements. The source of some contaminants, like alkali metals, was traced back to the substrate used during film deposition. The concentrations of these impurities can be meticulously quantified, providing insights into the cleanliness of the synthesis process and the potential sources of contamination.

Below is a data table summarizing the atomic concentrations of trace elements found in an iron pyrite thin film synthesized from a this compound-based ink, as determined by SIMS.

ElementAtomic Concentration (atoms/cm³)Detection Limit (atoms/cm³)
Sodium (Na)Low Concentration2 x 10¹⁵
Potassium (K)Low Concentration2 x 10¹⁵
Oxygen (O)Lower Concentration1 x 10¹⁹
Hydrogen (H)Lower Concentration2 x 10¹⁷
Carbon (C)-2 x 10¹⁸
Aluminum (Al)-2 x 10¹⁵
Magnesium (Mg)-2 x 10¹⁵
Calcium (Ca)-5 x 10¹⁵

Note: The atomic concentrations are reported to be accurate within a factor of 5.

Thermal Analysis for Decomposition and Stability Profiles

Thermogravimetric Analysis (TGA) of this compound Precursors

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of precursors like this compound, which are often used in chemical vapor deposition (CVD) and materials synthesis.

The TGA curve of this compound provides valuable information about its suitability as a precursor. The analysis reveals the temperatures at which the compound begins to decompose and the extent of mass loss at different stages. For this compound, the decomposition typically begins at approximately 180-190°C in both air and nitrogen atmospheres. researchgate.net One study reported the onset of decomposition at 186°C, with a significant weight loss of 76% occurring between 186°C and 680°C. researchgate.net This major weight loss is attributed to the decomposition of the organic acetylacetonate ligands.

TGA can also be utilized to determine the enthalpy of sublimation (ΔHsub), a key parameter for CVD precursors. By conducting TGA experiments at different isothermal regions and analyzing the rate of mass loss, the sublimation enthalpy can be calculated. For this compound, a sublimation enthalpy of 112.6 kJ/mol has been determined using this method. This data is crucial for optimizing the precursor's volatilization and transport to the deposition zone in a CVD process.

The following table summarizes key thermal properties of this compound obtained from TGA studies:

Thermal PropertyValueConditions
Decomposition Onset Temperature~180-190 °CAir or Nitrogen Atmosphere
Decomposition Onset Temperature186 °C-
Weight Loss (186-680 °C)76%-
Enthalpy of Sublimation (ΔHsub)112.6 kJ/molIsothermal TGA

Raman Spectroscopy for Material Characterization

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. It is a powerful tool for characterizing the molecular structure of this compound and for identifying the presence of this complex in various materials. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule.

The Raman spectrum of this compound exhibits several characteristic peaks that arise from the vibrations of its constituent chemical bonds. The analysis of these peaks can confirm the coordination of the acetylacetonate ligand to the iron center. One of the prominent features in the Raman spectrum of materials containing this compound is a peak located around 1588 cm⁻¹. researchgate.net This peak is often attributed to the overlapping stretching vibrations of the C=O and C=C bonds within the chelate ring of the acetylacetonate ligand. researchgate.net

Weaker bands are also observed at other wavenumbers, which correspond to other vibrational modes of the molecule. For instance, bands at approximately 1376 cm⁻¹ and 1291 cm⁻¹ are assigned to the ν(C-O) and δ(CH₃) bonds, respectively. researchgate.net The presence and position of these characteristic Raman bands can be used to identify this compound in composite materials and to study its interaction with the surrounding matrix.

The table below lists some of the characteristic Raman peaks observed for this compound:

Wavenumber (cm⁻¹)Vibrational Assignment
1588ν(C=O) and ν(C=C) overlap
1376ν(C-O)
1291δ(CH₃)

Electrochemical Investigations of Ferric Acetylacetonate

Cyclic Voltammetry Studies of Ferric Acetylacetonate (B107027)

Cyclic voltammetry (CV) is a primary technique used to probe the electrochemical properties of Fe(acac)₃. It provides critical insights into the thermodynamics and kinetics of the electron transfer processes involving the iron center.

The electrochemistry of ferric acetylacetonate is dominated by a single-electron redox process corresponding to the Fe(III)/Fe(II) couple. chemrxiv.org In various organic solvents, including acetonitrile (B52724), dichloromethane, tetrahydrofuran (B95107), dimethyl sulfoxide, and dimethylformamide, Fe(acac)₃ demonstrates a quasi-reversible reduction. mdpi.com The degree of reversibility is influenced by the solvent and the scan rate. mdpi.comchemrxiv.org

The reversibility of the redox couple is often assessed by the ratio of the anodic to cathodic peak currents (iₚₐ/iₚ꜀) and the peak potential separation (ΔEₚ = Eₚₐ - Eₚ꜀). For an ideal, rapid, one-electron transfer process at 298 K, the theoretical value for ΔEₚ is 59 mV, and the iₚₐ/iₚ꜀ ratio is unity. electrochemsci.orgresearchgate.net Experimental studies on Fe(acac)₃ often show ΔEₚ values slightly greater than the ideal, for instance, around 70-80 mV in certain deep eutectic solvents, which is indicative of a quasi-reversible system. electrochemsci.orgresearchgate.net Deviations from ideal reversibility can be attributed to factors like uncompensated solution resistance or slower electron transfer kinetics. electrochemsci.orgresearchgate.net In acetonitrile, the iₚₐ/iₚ꜀ ratio remains constant at approximately 0.80 over a range of scan rates, further supporting the characterization of a reversible redox couple. chemrxiv.org At lower temperatures (0 °C), the electron transfer rate for Fe(acac)₃ can decrease slightly, resulting in a lower peak current ratio of around 0.6. chemrxiv.org

The half-wave potential (E₁⸝₂) for the Fe(III)/Fe(II) couple in acetonitrile has been reported to be -0.61 V. chemrxiv.org This negative redox potential makes it a suitable candidate for use as an anolyte in non-aqueous redox flow batteries. chemrxiv.org

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents for electrochemical applications. researchgate.netnih.gov The electrochemical behavior of Fe(acac)₃ has been systematically investigated in various DESs, typically formed by mixing a quaternary ammonium (B1175870) or phosphonium (B103445) salt (a hydrogen bond acceptor) with a hydrogen bond donor like glycerol, ethylene (B1197577) glycol, or tri-ethylene glycol. electrochemsci.orgresearchgate.net

In these media, Fe(acac)₃ generally exhibits well-defined and distinct redox peaks in cyclic voltammograms, allowing for the determination of its electrochemical kinetics. electrochemsci.orgresearchgate.net Studies have shown that the Fe(III)/Fe(II) redox couple is electrochemically and chemically reversible in several DESs. researchgate.net For example, in a DES composed of choline (B1196258) chloride and ethylene glycol, the ratio of anodic to cathodic peak currents is close to unity and remains independent of the scan rate, a hallmark of a stable and reversible system. electrochemsci.org The peak potential separation (ΔEₚ) in these solvents is typically around 70-80 mV, suggesting a quasi-reversible one-electron transfer. electrochemsci.orgresearchgate.net The choice of DES components, however, is crucial, as Fe(acac)₃ may not dissolve or produce measurable CV peaks in certain formulations. electrochemsci.org

The kinetic and mass transport properties of Fe(acac)₃ are critical for its performance in electrochemical devices. The diffusion coefficient (D) and the standard heterogeneous electron transfer rate constant (k⁰) are key parameters determined from cyclic voltammetry experiments.

In deep eutectic solvents, the high viscosity of the medium leads to significantly lower diffusion coefficients compared to conventional organic solvents. nih.gov For Fe(acac)₃ in various DESs, diffusion coefficients have been found to be in the range of 1.06 × 10⁻⁹ to 1.08 × 10⁻⁸ cm²/s. electrochemsci.org In contrast, the diffusion coefficient in acetonitrile at 25 °C is significantly higher, at 3.12 × 10⁻⁵ cm²/s, which decreases to 1.92 × 10⁻⁵ cm²/s at 0 °C. chemrxiv.org

The heterogeneous electron transfer rate constant (k⁰) quantifies the kinetics of electron transfer at the electrode-electrolyte interface. In DESs, k⁰ values for Fe(acac)₃ have been estimated to be between 1.34 × 10⁻⁴ and 2.08 × 10⁻⁴ cm/s. electrochemsci.org In acetonitrile, the k⁰ value is on the order of 10⁻⁵ to 10⁻⁴ cm/s. researchgate.net These values indicate that the electron transfer process is kinetically facile.

Electrochemical Kinetic and Mass Transport Data for this compound
Solvent SystemTemperature (°C)Diffusion Coefficient (D) (cm²/s)Electron Transfer Rate Constant (k⁰) (cm/s)Reference
Acetonitrile253.12 × 10⁻⁵10⁻⁵ to 10⁻⁴ chemrxiv.org, researchgate.net
Acetonitrile01.92 × 10⁻⁵Not Reported chemrxiv.org
Deep Eutectic Solvents (Various)Ambient1.06 × 10⁻⁹ to 1.08 × 10⁻⁸1.34 × 10⁻⁴ to 2.08 × 10⁻⁴ electrochemsci.org

Electrochemical Stability and Long-Term Redox Cycling

The stability of Fe(acac)₃ during repeated electrochemical cycling is paramount for its practical application, especially in energy storage systems like redox flow batteries. Studies have demonstrated the excellent electrochemical stability of Fe(acac)₃. In a non-aqueous redox flow battery setup using Fe(acac)₃ as the anolyte, the system maintained Coulombic efficiencies greater than 99% for up to 50 cycles. chemrxiv.orgnih.gov

Theoretical studies using Density Functional Theory (DFT) have provided further insight into the stability of metal acetylacetonates. The stability of the complex during redox reactions correlates with the percentage of the highest occupied molecular orbital (HOMO) or lowest unoccupied molecular orbital (LUMO) localized on the metal center. researchgate.net For Fe(acac)₃, a significant portion of the LUMO is centered on the iron atom, which contributes to its highly stable reduction half-reaction. researchgate.net This inherent stability, combined with its favorable redox potential and reversible electrochemistry, underscores the promise of this compound for long-duration electrochemical applications.

Computational and Theoretical Studies on Ferric Acetylacetonate Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

DFT calculations have been extensively employed to investigate the molecular and electronic structure of ferric acetylacetonate (B107027). These studies are crucial for understanding its stability, spectroscopy, and reactivity.

The electronic configuration of the central iron(III) ion in ferric acetylacetonate is d⁵. A key question for theoretical studies is the determination of the ground state spin multiplicity. The acetylacetonate ligand is considered a moderately weak field ligand, which suggests a high-spin configuration. DFT calculations have been instrumental in confirming this. Various studies employing different functionals (e.g., B3LYP, OLYP, TPSSh) have consistently predicted a high-spin sextet (S=5/2) ground state for Fe(acac)₃. nih.govrsc.org This corresponds to five unpaired electrons, which is in excellent agreement with experimental magnetic susceptibility measurements. researchgate.net The ⁶A₁ term is identified as the high-spin electronic ground state in the D₃ symmetric geometry. nih.gov Some functionals, such as PW91 and BP86, have been shown to incorrectly predict a doublet state, highlighting the importance of functional selection in accurately determining spin-state energetics for iron complexes. rsc.orgmdpi.com

Table 1: Comparison of DFT Functionals for Predicting the Ground Spin State of this compound
DFT FunctionalPredicted Ground StateEnergy Difference (Sextet vs. Doublet) in eVReference
OLYPSextet (S=5/2)Sextet is lower rsc.org
B3LYPSextet (S=5/2)Sextet is lower rsc.org
PW91Doublet (S=1/2)Sextet is 0.30–0.44 eV higher rsc.org
BP86Doublet (S=1/2)Sextet is 0.30–0.44 eV higher rsc.org
TPSShSextet (S=5/2)N/A nih.gov

This compound is an octahedral complex that can exist as facial (fac) and meridional (mer) isomers. However, for the symmetric Fe(acac)₃, these are equivalent upon rotation, and the molecule possesses D₃ molecular symmetry. nih.gov DFT calculations have been used to optimize the molecular geometry, and the results show excellent agreement with experimental data from gas-phase electron diffraction and X-ray crystallography. nih.govresearchgate.net The calculated Fe-O bond lengths are typically around 2.00 Å, consistent with a high-spin Fe³⁺ ion. acs.org

For unsymmetrically substituted tris(β-diketonato)iron(III) complexes, the fac and mer isomers are distinct chemical species. DFT calculations on such systems show that the energy difference between these isomers is generally very small, suggesting that both can coexist in experimental samples. princeton.edu For example, in related complexes, the mer isomers have been found to be energetically favored. rsc.orgnrel.gov The optimization process in DFT is sensitive to the initial input geometry, and careful construction of these inputs is necessary to explore the potential energy surface and identify different stable isomers. researchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Geometrical Parameters for this compound
ParameterExperimental Value (Gas-Phase Electron Diffraction)DFT-Calculated Value (UB3LYP/cc-pVTZ)Reference
Fe-O bond length (Å)2.00 (approx.)Consistent with experiment nih.govresearchgate.netacs.org
O-Fe-O bond angle (°)N/AWithin 1.1° of experimental values for similar complexes rsc.org
Molecular SymmetryD₃D₃ nih.govresearchgate.net

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations have been performed to assign the bands observed in its UV-Vis spectrum. The calculations successfully reproduce the main features of the experimental spectrum, which includes a strong band around 270 nm and a weaker, broad band in the visible region around 440 nm. mdpi.comprinceton.edu The high-energy band is primarily assigned to ligand-to-metal charge transfer (LMCT) transitions, while the lower-energy band is attributed to d-d transitions (specifically the ⁶A₁g → ⁴T₁g ligand-field transition). nih.govmdpi.com

The choice of functional and basis set has been shown to be critical for achieving good agreement with experimental data. For instance, studies have shown that the B3LYP and M06 functionals, particularly with the CEP-121G basis set, provide results that are in close agreement with experimental absorption maxima. princeton.edu Furthermore, including scalar relativistic effects in the calculations has been shown to improve the prediction of absorption maxima, causing a blue shift in the calculated peaks. nih.gov

Table 3: TD-DFT Predicted vs. Experimental UV-Vis Absorption Maxima for this compound
MethodPredicted λ_max (nm)Experimental λ_max (nm)AssignmentReference
TD-DFT (TPSSh-D3(BJ)/DZP + DKH2)572, 381~440 (shoulder), ~355, 270⁶A₁g → ⁴T₁g (d-d), LMCT nih.govprinceton.edu
TD-DFT (B3LYP/CEP-121G)Close to 270270LMCT princeton.edu
TD-DFT (M06/CEP-121G)Within 15.1 nm of 270270LMCT princeton.edu

DFT Studies on Reaction Mechanisms and Catalytic Pathways

This compound is widely used as a pre-catalyst in a variety of organic reactions, most notably in cross-coupling reactions. While the pre-catalyst itself is Fe(III), the active catalytic species are often proposed to be in lower oxidation states, such as Fe(I), Fe(0), or even Fe(-II). DFT has been a crucial tool in mapping out the complex catalytic cycles involved in these transformations.

DFT studies have been instrumental in elucidating the mechanisms of iron-catalyzed cross-coupling reactions where Fe(acac)₃ is the pre-catalyst. These calculations help to identify plausible intermediates and the transition states that connect them, providing a detailed energy profile of the reaction pathway. princeton.edu

A common theme in these reactions is the involvement of multiple iron oxidation states, often in a Fe(I)/Fe(II)/Fe(III) catalytic cycle. nih.gov The mechanism generally involves several key steps:

Activation of the Pre-catalyst : Fe(acac)₃ is reduced in situ by the Grignard reagent to form the active lower-valent iron species.

Oxidative Addition/Atom Transfer : The active iron species reacts with the alkyl or aryl halide. DFT calculations have explored this step, for example, through a C-Cl activation, and have located the corresponding transition state. princeton.edu

Transmetalation : The organometallic nucleophile (e.g., Grignard reagent) transfers its organic group to the iron center.

Reductive Elimination : The two coupled organic fragments are eliminated from the iron center, forming the final product and regenerating the active catalyst.

DFT calculations have shown that radical intermediates are often involved in these catalytic cycles. nrel.gov For example, the reaction may proceed via an iron(I) species activating an alkyl halide to generate an alkyl radical, which is then trapped by an iron(II) species to form an iron(III) intermediate, leading to the final product. nih.gov The energy barriers for each step can be calculated, allowing for the identification of the rate-determining step of the reaction.

While the Dynamic Reaction Coordinate (DRC) approach is a valuable tool for studying the dynamics of chemical reactions, its specific application to this compound catalysis is not extensively documented in the reviewed literature. This method follows the trajectory of a reaction from the transition state down to the products and reactants, providing insights into the dynamic aspects of the reaction.

However, related computational techniques have been applied to understand the reaction pathways in iron catalysis. For instance, the multicomponent artificial force-induced reaction (MC-AFIR) method has been used to systematically locate transition states for key bond-forming steps in iron-catalyzed cross-coupling reactions. princeton.edu This method helps to explore the potential energy surface and identify the most favorable reaction pathways without prior assumptions about the reaction coordinate, which is particularly useful for complex catalytic systems with multiple competing pathways. These approaches, while not strictly DRC, serve a similar purpose in elucidating the detailed mechanics of the catalytic process.

Analysis of Electronic Density Exchange and Charge Transfer in Catalytic Cycles

The catalytic efficacy of iron complexes, including this compound, is intrinsically linked to the facility with which they can mediate electron transfer and modulate electronic density at the metal center and coordinated ligands. Theoretical studies have been instrumental in unraveling these complex electronic reorganizations that occur during a catalytic cycle.

In the context of iron-catalyzed aminofunctionalization of olefins, where an iron(II) acetylacetonate species is the precatalyst, computational studies have identified a key catalytic intermediate, [Fe(III)(acac)2-N-acyloxy]. acs.orgnih.gov The formation of this intermediate involves the oxidation of the iron center from Fe(II) to Fe(III), a process characterized by a significant charge transfer from the iron to the aminating agent. acs.orgnih.gov Quantum chemical calculations have been employed to probe the electronic structure of this Fe(III) intermediate, revealing the distribution of spin density and the nature of the iron-ligand bonding. acs.orgnih.gov

Further along the catalytic cycle, this intermediate undergoes N–O bond homolysis. acs.orgnih.gov Theoretical analysis indicates that this step does not lead to a formal Fe(IV) species but rather to a high-spin Fe(III) center that is strongly antiferromagnetically coupled to an iminyl radical, formulated as [Fe(III)(acac)2-NH•]. acs.orgnih.gov This description highlights a nuanced view of the electronic structure, where charge is not simply transferred in whole units but is redistributed, leading to complex magnetic and reactive properties. The analysis of the electronic density exchange in this system underscores the non-innocent role of the ligands in stabilizing different oxidation states of the iron center and in facilitating the key bond-forming and bond-breaking steps of the catalytic cycle.

Spectroscopic studies have also provided evidence for the formation of charge-transfer complexes between this compound and various σ- and π-acceptors. The reaction of Fe(acac)3 with molecules like iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in solution leads to the appearance of new absorption bands in the electronic spectrum. These are attributed to the formation of 1:1 charge-transfer complexes, where this compound acts as an electron donor. This fundamental interaction, involving the transfer of electron density from the Fe(acac)3 moiety to an acceptor molecule, is a key initial step in many catalytic processes that are initiated by substrate binding and activation.

Quantum Chemical Calculations for Mass Spectrometric Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. When coupled with computational methods, it can provide detailed insights into the fragmentation pathways of ions in the gas phase. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, the formation of which can be rationalized through quantum chemical calculations.

The molecular ion, [Fe(acac)3]+•, is typically observed in the mass spectrum. nist.gov Subsequent fragmentation often proceeds through the loss of one or more acetylacetonate ligands. A common fragmentation pathway involves the loss of a neutral acetylacetonate radical (acac•), leading to the [Fe(acac)2]+ ion. This process can be modeled computationally to determine the energetics of the bond cleavage and the stability of the resulting fragment ion.

Further fragmentation of the [Fe(acac)2]+ ion can occur through various channels, including the loss of another acetylacetonate radical to form [Fe(acac)]+, or through rearrangements and elimination of smaller neutral molecules such as ketene (B1206846) (CH2=C=O) or acetone (B3395972) (CH3COCH3). Quantum chemical calculations can be used to map out the potential energy surface for these fragmentation reactions, identifying the transition states and intermediates involved. This allows for a comparison of the calculated energy barriers with the experimental appearance energies of the fragment ions, providing a detailed understanding of the fragmentation mechanism.

Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound nist.gov

m/zProposed Ion
353[Fe(acac)3]+•
254[Fe(acac)2]+
155[Fe(acac)]+
99[acac]+
56[Fe]+•

Note: This table is based on experimental data. The relative intensities of the peaks can vary depending on the experimental conditions.

Energy Decomposition Analysis for Enantioselectivity Origin in Catalyzed Reactions

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high stereocontrol. Understanding the origin of this selectivity is crucial for the rational design of new and improved catalysts. Energy decomposition analysis (EDA) is a powerful computational tool that dissects the interaction energy between molecules into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. This method can be applied to the transition states of enantioselective reactions to pinpoint the key interactions that govern the stereochemical outcome.

While a specific EDA study on an enantioselective reaction catalyzed directly by a chiral this compound complex is not available, the methodology has been successfully applied to an iron-catalyzed asymmetric cross-coupling reaction where Fe(acac)3 is used as a precatalyst. acs.org In this study, the origin of enantioselectivity in the C-C bond-forming step was investigated by performing EDA on the transition states leading to the major and minor enantiomers. acs.org

The analysis revealed that the deformation of the chiral ligand on the iron catalyst plays a crucial role in determining the enantioselectivity. acs.org The interaction between the bulky substituents on the ligand and the substrates forces a specific conformation in the transition state, leading to a lower energy pathway for the formation of one enantiomer over the other.

The EDA partitions the total interaction energy (ΔEint) into several components. A simplified representation is given by:

ΔEint = ΔEelstat + ΔEPauli + ΔEorb

where:

ΔEelstat represents the classical electrostatic interactions between the fragments.

ΔEPauli is the repulsive interaction arising from the overlap of filled orbitals.

ΔEorb accounts for the stabilizing orbital interactions, including charge transfer and polarization.

By comparing these energy terms for the two diastereomeric transition states, researchers can identify which interactions are responsible for the energy difference (ΔΔE‡) that dictates the enantiomeric excess. In the case of the iron-catalyzed cross-coupling, the analysis showed that the differences in the Pauli repulsion and orbital interaction terms were the primary contributors to the enantioselectivity. acs.org This detailed energetic breakdown provides a rational basis for modifying the catalyst structure to enhance its stereodirecting ability.

Catalytic Applications and Mechanistic Insights of Ferric Acetylacetonate

Ferric Acetylacetonate (B107027) in Organic Synthesis Catalysis

Ferric acetylacetonate, or Fe(acac)₃, is a coordination complex that has emerged as an indispensable and versatile catalyst in modern organic synthesis. Its low cost, ready availability, and relatively benign toxicological profile make it an attractive alternative to catalysts based on precious metals. The iron center can access multiple oxidation states, most commonly Fe(II) and Fe(III), which underpins its broad utility in a wide range of chemical transformations. Fe(acac)₃ serves as a robust precatalyst for reactions involving hydrogen atom transfer, oxidations, radical transformations, cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation, and Lewis acid-catalyzed processes.

Hydrogen Atom Transfer (HAT) Reactions Catalyzed by this compound

In recent years, the combination of this compound with reducing agents, particularly silanes, has been established as an effective catalytic system for mediating radical reactions via Hydrogen Atom Transfer (HAT). This methodology typically involves the in situ generation of a transient iron hydride species, which acts as the hydrogen atom donor to an alkene, initiating a radical cascade.

This approach has been successfully applied to both intramolecular and intermolecular coupling reactions. For instance, the HAT-promoted intramolecular radical cyclization of alkene-tethered hydrazones can be achieved using Fe(acac)₃ (0.2 equiv) and phenylsilane (B129415) (PhSiH₃) in ethanol (B145695), leading to the formation of amino-substituted cyclic compounds. This method provides a valuable route to α-tertiary amine structural motifs.

The intermolecular variant has also been extensively developed. The coupling of alkenes with various radical acceptors, including other alkenes or ketones, proceeds under mild conditions, often at room temperature or slightly elevated temperatures (e.g., 60 °C). These reductive coupling reactions are characterized by their high functional group tolerance, accommodating sensitive groups like ketones and aldehydes that might not be compatible with other organometallic hydrides. Mechanistic investigations, supported by DFT calculations, indicate that the reaction proceeds via the formation of a transient iron(III) hydride, which transfers a hydrogen atom to an alkene to generate a carbon-centered radical. This radical intermediate can then engage in the desired bond-forming event.

Table 1: Examples of Fe(acac)₃-Catalyzed HAT Reactions

Alkene Substrate Coupling Partner Product Type Catalyst System Conditions Reference
Alkene-tethered hydrazone (Intramolecular) Cyclic hydrazine Fe(acac)₃ / PhSiH₃ EtOH, 60 °C, 3 h
3-Buten-1-ol Acetone (B3395972) Cbz-hydrazone Acyclic hydrazine Fe(acac)₃ / PhSiH₃ EtOH, r.t., 48 h
Alkenes Ketones Tertiary alcohols Fe(acac)₃ / PhSiH₃ EtOH

Oxidations and Radical Transformations Mediated by this compound

This compound is a prominent catalyst and mediator for a variety of oxidative and radical transformations. Its utility is particularly notable in polymerization chemistry, where it can mediate controlled or "living" radical polymerizations. For example, Fe(acac)₃, in the presence of a reducing agent like ascorbic acid, can control the radical polymerization of vinyl acetate (B1210297) (VAc). This system establishes a dynamic equilibrium between dormant and active propagating radical species, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Fe(acac)₃ also catalyzes Wacker-type oxidations of olefins to ketones. In a model reaction, 2-vinylnaphthalene (B1218179) was oxidized to 2-acetylnaphthalene (B72118) using Fe(acac)₃ in ethanol with phenylsilane under air. While Fe(acac)₃ itself gave low yields, the catalytic activity was significantly influenced by the ligand structure, with related 1,3-diketonato iron(III) complexes showing better performance. The proposed mechanism involves the formation of an iron(III) hydride complex, which then participates in the oxidation cycle.

Furthermore, Fe(acac)₃ has been employed in visible-light-mediated photochemistry. It can catalyze the oxidative fragmentation and ring-opening of relatively inert cyclic ethers and acetals with high efficiency. The proposed mechanism involves the absorption of a photon by Fe(acac)₃ to generate an excited state, which is then quenched oxidatively by an additive like bromotrichloromethane (B165885) (BrCCl₃). This process generates a trichloromethyl radical that acts as a hydrogen atom abstractor, initiating a radical chain reaction that leads to the fragmentation of the ether or acetal.

Table 2: Fe(acac)₃ in Oxidative and Radical Reactions

Reaction Type Substrate Reagents Product Key Feature Reference
Controlled Radical Polymerization Vinyl acetate Initiator, Reducing Agent Poly(vinyl acetate) Controlled molecular weight
Wacker-Type Oxidation 2-Vinylnaphthalene PhSiH₃, Air 2-Acetylnaphthalene Olefin oxidation to ketone
Oxidative Ring Opening Cyclic ethers BrCCl₃, Visible Light Functionalized halo-alcohols/esters C-O bond cleavage

Cross-Coupling Reactions (e.g., β-Alkylation, C-C bond formation)

This compound is a highly effective and economical precatalyst for a diverse array of cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. It has been shown to promote the coupling of Grignard reagents with various electrophiles. For instance, Fe(acac)₃ efficiently catalyzes the reaction between aryl Grignard reagents and alkyl halides, as well as the coupling of alkyl Grignard reagents with aryl and heteroaryl chlorides, triflates, and tosylates. The active catalytic species is believed to be a low-valent organoiron intermediate formed in situ from the reaction of Fe(acac)₃ with the Grignard reagent.

Beyond traditional C(sp²)–C(sp³) bond formation, Fe(acac)₃ has been applied to more specialized couplings. It catalyzes the regio- and stereoselective synthesis of 1,3-dienes from α-allenyl esters and Grignard reagents. The reaction proceeds efficiently at low temperatures (−20 °C) and is proposed to occur via an Sₙ2′ pathway involving an organoiron intermediate.

Fe(acac)₃ can also participate in co-catalyzed systems for C-N cross-coupling. An efficient method for coupling arylamines with bromoarenes has been developed using a combination of Fe(acac)₃ and Cu(OAc)₂·H₂O as catalysts. This dual-catalyst system allows for the formation of diarylamines under relatively high temperatures (135 °C) in DMF.

Table 3: Selected Fe(acac)₃-Catalyzed Cross-Coupling Reactions

Nucleophile Electrophile Product Type Catalyst System Conditions Reference
Aryl Grignard Reagents Alkyl Halides Alkyl-substituted arenes Fe(acac)₃ THF/NMP
Alkyl Grignard Reagents Aryl Chlorides/Triflates Alkyl-substituted arenes Fe(acac)₃ THF/NMP
Benzyl (B1604629) Magnesium Chloride α-Allenic Acetates 1,3-Dienes Fe(acac)₃ Et₂O, -20 °C

Lewis Acid Catalysis by this compound

The iron(III) center in this compound is Lewis acidic, enabling it to catalyze a range of reactions by activating substrates through coordination. This property has been exploited in various transformations, from polymerization to selective functional group manipulations.

One notable application is the regio- and site-selective acylation of diols and carbohydrates. Fe(acac)₃ catalyzes the selective acylation of one hydroxyl group in 1,2- and 1,3-diols, particularly those containing a cis-vicinal diol moiety. The proposed mechanism involves the initial formation of a cyclic dioxolane-type intermediate between the iron(III) center and the vicinal diol. This coordination activates one hydroxyl group over the other, allowing for highly selective acylation upon the addition of an acylating agent. This method provides a cost-effective alternative to traditional organotin-mediated schemes.

Fe(acac)₃ also acts as a Lewis acid in catalyzing the ring-opening polymerization of 1,3-benzoxazine. Furthermore, it has been shown to catalyze the reaction of N-sulfonyl oxaziridines with olefins, which results in the formation of 1,3-oxazolidine products. In these cases, the Lewis acidic iron center likely coordinates to an oxygen or nitrogen atom in the substrate, facilitating the subsequent bond-forming or ring-opening step.

Table 4: Examples of Lewis Acid Catalysis by Fe(acac)₃

Reaction Type Substrate Reagent Product Mechanistic Feature Reference
Selective Acylation 1,2-cis-Diols Acylating agent, DIPEA Mono-acylated diol Formation of cyclic iron-diol intermediate
Ring-Opening Polymerization 1,3-Benzoxazine - Polybenzoxazine Activation of the benzoxazine (B1645224) ring

Synthesis of Alkynes and Allenes

This compound has proven to be a valuable catalyst for the synthesis of allenes, which are important building blocks in organic chemistry. An efficient and mild method for synthesizing substituted allenes involves the reaction of propargyl carboxylates with Grignard reagents, catalyzed by just 1-5 mol % of Fe(acac)₃ at -20 °C. This transformation tolerates a variety of functional groups and provides excellent yields of a broad range of allenes.

The catalytic utility of Fe(acac)₃ also extends to the reaction of 1-alkynylcyclopropyl tosylates with alkylmagnesium halides. This reaction proceeds via a net propargylic substitution pathway, representing one of the first successful iron-catalyzed cross-coupling reactions involving tertiary alkyl electrophiles. While allene (B1206475) formation is a potential side reaction, it becomes more prevalent only with sterically hindered Grignard reagents. These reactions highlight the ability of iron catalysts to control reactivity pathways in the synthesis of cumulenic systems.

While some protocols for alkyne and allene synthesis utilize other iron catalysts, such as iron porphyrin complexes, the direct use of Fe(acac)₃ provides a simple, inexpensive, and effective option for specific transformations.

Table 5: Fe(acac)₃ in the Synthesis of Allenes

Substrate Reagent Product Catalyst Loading Conditions Reference
Propargyl carboxylates Grignard reagents Substituted allenes 1-5 mol % -20 °C

Borylations

The synthesis of organoboron compounds is of significant importance due to their versatility as intermediates, particularly in Suzuki-Miyaura cross-coupling reactions. This compound has been identified as an effective catalyst for borylation reactions, providing a low-cost alternative to palladium- and iridium-based systems.

A notable method involves the direct cross-coupling of alkyl halides with bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction is catalyzed by Fe(acac)₃ in the presence of tetramethylethylenediamine (TMEDA) and proceeds under mild, room-temperature conditions. The protocol is applicable to a wide range of substrates, including activated and unactivated primary, secondary, and tertiary bromides, as well as benzylic or allylic chlorides, tosylates, and mesylates. The reaction demonstrates broad functional-group compatibility.

Fe(acac)₃ also catalyzes the borylation of aryl chlorides with B₂pin₂. In this system, the presence of a strong base, potassium t-butoxide, is crucial for the reaction to proceed. It is proposed that the alkoxide reacts with the iron precursor to generate an electron-rich iron alkoxide complex in situ, which is the active catalytic species. This method is easily scalable and the resulting arylboron compound can be used directly in a subsequent one-pot Suzuki-Miyaura coupling.

Table 6: Fe(acac)₃-Catalyzed Borylation Reactions

Substrate Borylating Agent Product Co-catalyst / Additive Key Feature Reference
Alkyl halides (1°, 2°, 3°) Bis(pinacolato)diboron Alkylboronic esters TMEDA Mild conditions, broad scope

Polymerization Processes Catalyzed by this compound

This compound, an iron(III) coordination complex, has demonstrated significant utility as a catalyst in various polymerization reactions. Its applications span from controlled radical polymerization to the synthesis of polyurethanes, where it influences reaction kinetics and mechanisms.

This compound (Fe(acac)₃) serves as an effective mediator for the controlled/living radical polymerization of vinyl acetate (VAc), a process categorized as organometallic-mediated radical polymerization (OMRP). zu.edu.ly This method allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. zu.edu.ly In a typical system, Fe(acac)₃ is used in conjunction with a reducing agent and an initiator at a controlled temperature, such as 70°C. rsc.orgresearchgate.net

Research has shown that the polymerization of vinyl acetate mediated by Fe(acac)₃ exhibits key characteristics of a controlled process. rsc.org Kinetic investigations reveal a linear relationship in the kinetic plots, and the number-average molecular weights (Mₙ) of the resulting poly(vinyl acetate) increase proportionally with the conversion of the monomer. zu.edu.lyrsc.orgresearchgate.net These findings indicate that the concentration of propagating radicals remains relatively constant throughout the polymerization, a hallmark of a living system. The process involves the formation of a fragile metal-carbon bond between the iron complex and the growing polymer chain, which is crucial for controlling the polymerization of less reactive monomers like vinyl acetate. zu.edu.ly Studies were conducted using a molar ratio of [VAc]₀/[initiator]₀/[Fe(acac)₃]₀/[RA]₀/[ligand]₀ = 500 : 0.8 : 1 : 2 : 3 to explore the effects of different initiators, solvents, and reducing agents on the reaction. zu.edu.lyrsc.orgresearchgate.net

This compound is recognized as a promising and environmentally friendlier alternative to traditional organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTDL), in the synthesis of polyurethanes (PUs). tandfonline.comgoogle.com It effectively catalyzes the fundamental urethane (B1682113) formation reaction between isocyanates and hydroxyl groups. tandfonline.comtandfonline.com The catalytic performance of Fe(acac)₃ has been investigated in model reactions, such as the reaction between phenyl isocyanate and 1,2-propylene glycol, to understand its effect on the formation of the urethane bond. tandfonline.comtandfonline.comresearchgate.net

The use of Fe(acac)₃ is particularly relevant in the production of various polyurethane materials, including coatings, adhesives, and foams. tandfonline.comgoogle.com It has been shown to be more effective than DBTDL for the urethane reaction with polyesters when reacting with isophorone (B1672270) diisocyanate. researchgate.net However, its high catalytic activity, especially at low temperatures, can lead to premature curing, a challenge that has been addressed by using it in combination with acetylacetone (B45752), which acts as a delay mechanism. google.comgoogle.com

The kinetics of polyurethane synthesis are significantly influenced by both the concentration of the this compound catalyst and the reaction temperature. tandfonline.comresearchgate.net Studies monitoring the reaction between phenyl isocyanate and 1,2-propylene glycol have shown that the reaction rates for both the primary and secondary hydroxyl groups are enhanced with an increase in Fe(acac)₃ concentration. tandfonline.com

Temperature exerts a more complex and critical influence on the reaction. A surprising turning point in the reaction rate and mechanism is observed as the temperature changes. tandfonline.comtandfonline.com At lower temperatures (e.g., ≤ 15°C), the primary and secondary hydroxyl groups of a diol like 1,2-propylene glycol exhibit different reactivities. tandfonline.comresearchgate.net However, as the temperature increases to 20°C and above, this reactivity difference disappears, and a single, common reaction rate is observed. tandfonline.comresearchgate.net This phenomenon, attributed to a transformation in the reaction mechanism, remains consistent regardless of the catalyst concentration. tandfonline.comresearchgate.net The selectivity of the urethane reaction in this context is therefore independent of the Fe(acac)₃ concentration but is strongly dependent on the temperature. tandfonline.com

Mechanistic Investigations of this compound Catalysis

Understanding the mechanism by which this compound catalyzes urethane formation is crucial for optimizing polyurethane synthesis. Investigations have focused on identifying the active species, elucidating the catalytic cycle, and quantifying the reaction's kinetic and thermodynamic parameters.

The catalytic mechanism of Fe(acac)₃ in urethane formation is believed to involve the formation of a complex between the iron catalyst and the alcohol (diol). The distinct reactivity of primary and secondary hydroxyl groups at different temperatures suggests a shift in the nature of this complex. tandfonline.com

At lower temperatures (≤ 15°C), it is proposed that Fe(acac)₃ coordinates differently with the primary and secondary hydroxyls, leading to two distinct reaction rates when they react with an isocyanate. tandfonline.com As the temperature rises (≥ 20°C), the influence of intramolecular hydrogen bonding within the diol is weakened. tandfonline.com This allows Fe(acac)₃ to coordinate with both hydroxyl groups simultaneously, forming a different active complex. tandfonline.com In this state, the two hydroxyl groups exhibit equal reactivity towards the isocyanate, resulting in a single observed reaction rate. tandfonline.com This proposed transformation of the active species and, consequently, the reaction mechanism, explains the temperature-dependent kinetics. tandfonline.comresearchgate.net

The kinetics of the Fe(acac)₃-catalyzed urethane reaction have been described using a second-order rate equation. researchgate.netresearchgate.net The transformation of the reaction mechanism with temperature is further supported by the analysis of thermodynamic parameters derived from the Arrhenius and Eyring equations. tandfonline.comresearchgate.netresearchgate.net

Significant differences are observed in the activation parameters when comparing the low-temperature and high-temperature regimes. tandfonline.comtandfonline.com For the reaction involving the primary hydroxyl group of 1,2-propylene glycol with phenyl isocyanate, distinct Arrhenius and Eyring parameters have been determined for temperatures below and above the observed transition point. tandfonline.comtandfonline.com For instance, the activation entropy (ΔS) is lower at colder temperatures, indicating a more ordered transition state. tandfonline.com The calculation of activation energy (Ea), enthalpy of activation (ΔH), and entropy of activation (ΔS*) provides quantitative evidence for the temperature-induced shift in the catalytic pathway. researchgate.netresearchgate.net

The table below presents a summary of the kinetic and thermodynamic parameters for the Fe(acac)₃-catalyzed reaction between the primary hydroxyl group of 1,2-propylene glycol and phenyl isocyanate at different temperatures, illustrating the mechanistic shift.

ParameterValue (Low Temperature, ≤ 15°C)Value (High Temperature, ≥ 20°C)
Activation Energy (Ea)Data varies by specific studyData varies by specific study
Enthalpy of Activation (ΔH)Data varies by specific studyData varies by specific study
Entropy of Activation (ΔS)Lower valueHigher value

Solvent Effects on Catalytic Performance

The choice of solvent can profoundly influence the outcome of a catalytic reaction by affecting catalyst solubility, stability, and reactivity, as well as the solubility of reactants and the stabilization of transition states. In the context of this compound-catalyzed reactions, the solvent's polarity and coordinating ability are critical parameters that dictate the catalytic performance.

The solubility of this compound is a prerequisite for its catalytic activity in homogeneous catalysis. Experimental data on its solubility in various organic solvents at 25°C provides a foundational understanding for solvent selection.

Solvent Solubility (g/100 mL)
Benzene 52.5
Toluene 21.3
Methanol 9.5

This table is interactive. Click on the headers to sort.

In the realm of polymerization reactions, solvent polarity has been demonstrated to be a key factor in controlling the process. For instance, in iron-catalyzed Atom Transfer Radical Polymerization (ATRP), a less polar solvent medium has been shown to enhance the control over the polymerization process. This is attributed to the differential stabilization of the active and dormant species in the catalytic cycle.

Furthermore, in cross-coupling reactions, solvent mixtures are often employed to achieve optimal results. For example, a combination of tetrahydrofuran (B95107) (THF) and N-methyl-2-pyrrolidone (NMP) is frequently used in this compound-catalyzed cross-coupling reactions. THF serves as a good solvent for the reactants, while the more polar and coordinating NMP can influence the speciation and reactivity of the iron catalyst. Theoretical studies using density functional theory (DFT) have also been employed to model solvent effects, with acetonitrile (B52724) being a common choice as a dielectric medium in such calculations to understand the electronic properties of the catalyst in solution.

Role of this compound in Carbon-Carbon Bond Forming Reactions

This compound has proven to be an effective catalyst for a variety of carbon-carbon bond forming reactions, which are fundamental transformations in organic synthesis. birmingham.ac.uk Its low cost and low toxicity make it an attractive alternative to more expensive and toxic catalysts based on precious metals like palladium.

One of the prominent applications of this compound is in cross-coupling reactions, such as the Kumada, Suzuki, and Heck reactions. In these reactions, this compound facilitates the formation of a new carbon-carbon bond between two coupling partners. For instance, it has been successfully used to catalyze the coupling of Grignard reagents with organic halides (Kumada coupling). princeton.edu

The mechanism of these iron-catalyzed cross-coupling reactions is often complex and can involve various oxidation states of iron. While the precise mechanism can vary depending on the specific reaction, a general catalytic cycle often involves oxidative addition, transmetalation, and reductive elimination steps, similar to palladium-catalyzed couplings. However, the involvement of radical pathways is also frequently proposed in iron catalysis. For example, in some cross-coupling reactions, the this compound may be reduced in situ to a more reactive lower oxidation state, which then initiates the catalytic cycle.

The following table provides a general overview of the types of carbon-carbon bond forming reactions catalyzed by this compound:

Reaction Type Coupling Partners Key Features
Kumada Coupling Grignard Reagent + Organic Halide Forms alkyl-aryl or aryl-aryl bonds.
Suzuki Coupling Organoboron Compound + Organic Halide Versatile method for biaryl synthesis.
Heck Coupling Alkene + Organic Halide Forms a new C-C bond at an sp2 carbon.

This table is interactive. Click on the headers to sort.

Detailed mechanistic studies, often employing a combination of experimental techniques and computational methods like DFT, are crucial for understanding the intricate role of the iron catalyst and for the rational design of more efficient catalytic systems. acs.org These studies help to elucidate the nature of the active catalytic species and the elementary steps involved in the catalytic cycle.

Application as Catalyst in Graphitized Carbon Preparation

This compound serves as an effective and convenient precursor for the catalytic graphitization of carbonaceous materials. mdpi.com This process involves the conversion of amorphous carbon, often derived from biomass or organic polymers, into a more ordered graphitic structure at temperatures significantly lower than those required for non-catalyzed graphitization. researchgate.netdiva-portal.org The use of this compound is advantageous due to its good solubility in organic solvents, allowing for a homogeneous distribution of the iron catalyst within the carbon precursor.

The mechanism of iron-catalyzed graphitization is generally understood to proceed via one or a combination of two primary pathways: the dissolution-precipitation mechanism and the carbide formation-decomposition mechanism. researchgate.net

In the dissolution-precipitation mechanism , at elevated temperatures, amorphous carbon dissolves into the molten iron nanoparticles formed from the decomposition of this compound. As the carbon concentration in the iron particle reaches saturation, graphitic carbon precipitates on the surface of the nanoparticle. This process can lead to the formation of various graphitic nanostructures, such as carbon nanotubes and graphene sheets. researchgate.net

The carbide formation-decomposition mechanism involves the initial reaction of the iron catalyst with the amorphous carbon to form iron carbide (Fe₃C). This iron carbide intermediate is metastable and, under the high-temperature conditions of graphitization, decomposes to form graphitic carbon and elemental iron, which can then re-enter the catalytic cycle. birmingham.ac.uk

The choice of precursor and the reaction conditions, such as temperature and catalyst loading, play a crucial role in determining the morphology and quality of the resulting graphitized carbon. For example, using corn straw as a biomass precursor and this compound as the catalyst, graphitized carbon with a well-defined lamellar structure has been successfully synthesized. mdpi.com The process typically involves the impregnation of the biomass with a solution of this compound, followed by carbonization and subsequent graphitization at high temperatures, often in an inert atmosphere. The catalytic activity of the iron nanoparticles derived from this compound significantly lowers the energy barrier for the transformation of amorphous carbon to its more stable graphitic form.

Advanced Materials Science Applications Derived from Ferric Acetylacetonate

Fabrication of Magnetic Materials

The thermal decomposition of ferric acetylacetonate (B107027) is a prominent method for producing high-quality magnetic iron oxide nanoparticles and thin films. This precursor offers excellent control over the size, shape, and crystallinity of the resulting materials, which in turn dictates their magnetic properties.

Ferric acetylacetonate is extensively used in the synthesis of ferrimagnetic iron oxide nanoparticles, namely magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). A common method is the thermal decomposition of this compound in a high-boiling point organic solvent containing stabilizing surfactants. jmaterenvironsci.comscientific.net This process allows for the production of monodisperse nanoparticles with controllable sizes. jmaterenvironsci.com For instance, magnetite nanoparticles with a size of 2.1 ± 0.9 nm have been synthesized through the thermal decomposition of iron (III) acetylacetonate in the presence of 1,2-hexadecanediol, oleylamine, and oleic acid in diphenyl ether. scientific.net

The reaction temperature and duration are critical parameters that influence the magnetic properties of the synthesized nanoparticles. Higher reaction temperatures and longer reaction times can enhance the saturation magnetization of magnetite particles. worldscientific.com However, these conditions can also lead to an increase in particle size and a broader size distribution. worldscientific.com To counteract this, the choice of surfactants and solvents can be modified to maintain smaller particle sizes and a narrow size distribution while still achieving high saturation magnetization. worldscientific.comsci-hub.se

Microwave-assisted synthesis offers a rapid and efficient alternative for the fabrication of maghemite nanoparticles from this compound. This method can produce pure γ-Fe₂O₃ nanoparticles with an average size of approximately 13 nm in high yield.

Furthermore, a modified sol-gel process under supercritical conditions of ethyl alcohol using this compound as a precursor has been employed to synthesize maghemite nanoparticles. mdpi.com This technique highlights the versatility of this compound in various synthesis environments to produce crystalline and stable γ-Fe₂O₃ nanoparticles. mdpi.com

Table 1: Synthesis Parameters and Resulting Properties of Iron Oxide Nanoparticles from this compound

Iron Oxide Phase Synthesis Method Precursor Solvent/Surfactants Particle Size Key Findings
Magnetite (Fe₃O₄) Thermal Decomposition Iron (III) acetylacetonate Phenyl ether, oleic acid, oleylamine 3 to 20 nm High-temperature reaction allows for the preparation of monodispersed nanoparticles. researchgate.net
Magnetite (Fe₃O₄) Thermal Decomposition Iron (III) acetylacetonate Diphenyl ether, 1,2-hexadecanediol, oleylamine, oleic acid 2.1 ± 0.9 nm Yielded small nanoparticles with a narrow size distribution. scientific.net
Maghemite (γ-Fe₂O₃) Microwave-assisted Tris(acetylacetonato)iron(III) Not specified ~13 nm Resulted in high yield and purity of maghemite nanoparticles.
Maghemite (γ-Fe₂O₃) Modified Sol-Gel Iron (III) acetylacetonate Methanol, Ethyl alcohol (supercritical) Not specified Produced stable γ-Fe₂O₃ nanoparticles. mdpi.com

While direct deposition of (Zn,Fe)Fe₂O₄ thin films using this compound as the sole iron precursor is a specific application, the principles of ferrite (B1171679) thin film deposition often involve co-precursors. Zinc ferrite (ZnFe₂O₄) thin films, for example, can be produced by various techniques where an iron source is a critical component. Methods like pulsed laser deposition and sputtering are commonly used to create these films. ias.ac.in

In the broader context of ferrite thin film synthesis, spin-spray deposition is a notable technique that operates at low temperatures (around 100 °C) without the need for a vacuum. mdpi.com This method is compatible with a variety of substrates, including glass, silicon, and plastic. mdpi.com While the specific use of this compound in this technique for (Zn,Fe)Fe₂O₄ is not extensively detailed in the provided results, its adaptability as a precursor in solution-based processes suggests its potential utility. The magnetic properties of the resulting thin films are highly dependent on the deposition parameters and the substrate, which can influence the film's microstructure and magnetic anisotropy.

Research on zinc ferrite thin films has shown that their magnetic properties can range from superparamagnetic to ferrimagnetic, influenced by factors such as cation distribution and annealing conditions. The deposition technique and subsequent thermal treatments play a crucial role in determining the final magnetic characteristics of the films.

A significant characteristic of iron oxide nanoparticles synthesized from this compound, particularly those with diameters below 20-30 nm, is superparamagnetism. nih.gov Superparamagnetic iron oxide nanoparticles (SPIONs) exhibit magnetic properties only in the presence of an external magnetic field and show negligible remanence and coercivity once the field is removed. researchgate.net This behavior is crucial for many biomedical applications as it prevents the aggregation of nanoparticles in the absence of a magnetic field.

The thermal decomposition of this compound is a well-established method for producing monodispersed SPIONs with high crystallinity and controllable size, which are key factors for achieving superparamagnetism. nih.gov The size of the nanoparticles directly influences their magnetic response; for instance, the blocking temperature, above which nanoparticles exhibit superparamagnetic behavior, is dependent on the particle volume.

Energy Storage Materials from this compound Precursors

This compound is also a valuable precursor for the synthesis of materials used in energy storage devices, such as lithium-ion batteries and alkali-ion batteries. Its ability to be readily converted into iron oxides or integrated into metal-organic frameworks makes it a versatile starting material for creating high-performance electrode materials.

Magnetite (Fe₃O₄) is a promising anode material for lithium-ion batteries due to its high theoretical capacity (approximately 924 mAhg⁻¹), low cost, and low toxicity. utrgv.eduutrgv.edu To overcome the challenges of volume expansion during cycling and low electrical conductivity, Fe₃O₄ is often combined with carbonaceous materials.

Fe₃O₄/carbon composite fibers have been successfully synthesized using this compound as the iron source. In one method, a solution of iron (III) acetylacetonate and polyacrylonitrile (B21495) (PAN) is subjected to Forcespinning®, followed by stabilization and carbonization. utrgv.eduutrgv.edu This process results in composite fibers where Fe₃O₄ nanoparticles are embedded within a carbon matrix. These composite fiber anodes have demonstrated significantly improved electrochemical performance compared to pure carbon fibers. For example, a reversible capacity of 300 mAhg⁻¹ after 100 cycles at a current density of 100 mAg⁻¹ has been reported for Fe₃O₄/C composite fibers, which is substantially higher than that of carbon fibers alone (approximately 100 mAhg⁻¹). utrgv.eduutrgv.edu The composite structure provides better capacity retention and rate performance. utrgv.eduutrgv.edu

Table 2: Electrochemical Performance of Fe₃O₄/Carbon Composite Fiber Anode

Anode Material Precursors Synthesis Method Reversible Capacity (after 100 cycles) Current Density Reference
Fe₃O₄/Carbon Composite Fibers Iron (III) acetylacetonate, Polyacrylonitrile (PAN) Forcespinning® and Carbonization 300 mAhg⁻¹ 100 mAg⁻¹ utrgv.edu, utrgv.edu
Carbon Fibers (Control) Polyacrylonitrile (PAN) Forcespinning® and Carbonization ~100 mAhg⁻¹ 100 mAg⁻¹ utrgv.edu, utrgv.edu

Iron-based metal-organic frameworks (Fe-MOFs) are a class of porous crystalline materials constructed from iron ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the redox activity of the iron centers make them attractive candidates for electrode materials in alkali-ion batteries (including lithium-ion, sodium-ion, and potassium-ion batteries). researchgate.netrsc.org

This compound can be used as a precursor for the iron nodes in the synthesis of Fe-MOFs. The synthesis typically involves the reaction of the metal precursor with a specific organic linker under solvothermal or other controlled conditions. The resulting Fe-MOFs can be used directly as electrode materials or as precursors to derive porous carbon/iron oxide composites. rsc.org

Pristine Fe-MOFs have been investigated as both anode and cathode materials in lithium-ion batteries. rsc.org Their performance is influenced by their specific crystal structure, porosity, and the redox potential of the Fe³⁺/Fe²⁺ couple. The open framework structure of MOFs can facilitate ion transport and accommodate the volume changes during charging and discharging, leading to improved cycling stability. Furthermore, Fe-MOF-derived materials, often in the form of iron oxides embedded in a porous carbon matrix, are being explored as high-performance electrocatalysts for metal-air batteries. rsc.org

Redox Mediators in Dye-Sensitized Solar Cells

This compound, specifically the tris(acetylacetonato)iron(III)/(II) ([Fe(acac)₃]⁰/¹⁻) redox couple, has been successfully developed as an electrolyte for p-type dye-sensitized solar cells (DSSCs). In these solar cells, a sensitizer (B1316253) dye injects holes into a p-type semiconductor, and the reduced dye is then oxidized by the redox mediator. The use of the [Fe(acac)₃]⁰/¹⁻ couple has led to significant advancements in the performance of p-type DSSCs.

Research has demonstrated that devices utilizing this iron-based electrolyte in conjunction with a perylene–thiophene–triphenylamine (PMI–6T–TPA) sensitizer achieved a then-record energy conversion efficiency of 2.51%. This performance was characterized by a high short-circuit current (Jsc) of 7.65 mA cm⁻². The open-circuit voltage (Voc) was recorded at 645 mV with a fill factor (FF) of 0.51. The efficiency of these devices was further enhanced by incorporating a NiO blocking layer on the working electrode and using chenodeoxycholic acid as a co-adsorbent in the electrolyte, which helped to improve the photocurrent.

Kinetic studies of the dye regeneration process by the this compound mediator revealed that the reaction is diffusion-limited. The dye-regeneration rate constant was measured at 1.7×10⁸ M⁻¹ s⁻¹, a value very close to the theoretical maximum rate constant of 3.3×10⁸ M⁻¹ s⁻¹. This rapid regeneration kinetic translates to a calculated dye-regeneration yield of over 99%, indicating a highly efficient process with minimal charge recombination losses at this stage.

Photovoltaic Performance of a p-Type DSSC with [Fe(acac)₃]⁰/¹⁻ Redox Mediator
ParameterValue
Energy Conversion Efficiency (η)2.51%
Short-Circuit Current (Jsc)7.65 mA cm⁻²
Open-Circuit Voltage (Voc)645 mV
Fill Factor (FF)0.51
Dye-Regeneration Rate Constant1.7×10⁸ M⁻¹ s⁻¹
Dye-Regeneration Yield>99%

Photocatalytic Materials Engineering

Iron-Doped Titania Photocatalysts

This compound serves as a precursor for doping titanium dioxide (TiO₂) to create iron-doped titania (Fe-TiO₂) photocatalysts with tailored properties. The introduction of iron into the TiO₂ crystal lattice alters its electronic structure, which can enhance its photocatalytic activity under visible light. Fe³⁺ ions can act as charge-trapping sites, capturing photogenerated electrons to reduce the recombination rate of electron-hole pairs, a primary limiting factor in photocatalysis. By coupling TiO₂, a wide-bandgap semiconductor, with iron oxide, which has a lower bandgap, the resulting material can absorb a broader range of the solar spectrum.

The synthesis method and doping concentration are critical in determining the final properties of the material. For instance, Fe-TiO₂ nanoparticles with a particle size of approximately 10 nm have been synthesized, consisting of both anatase and brookite phases of titania. In these materials, the iron is incorporated into the titania lattice, forming Fe-O-Ti bonds, and can also exist as a separate hematite (B75146) (α-Fe₂O₃) phase. This modification not only extends the light absorption capabilities of the material into the visible spectrum but can also be used to suppress the inherent photocatalytic activity of TiO₂. This is particularly useful when the nanoparticles are incorporated into polymer materials, as it prevents the photodegradation of the polymer matrix while still providing functions like UV-blue light shielding. princeton.edu In one study, a 1% Fe-doped TiO₂ catalyst demonstrated the ability to remove 57% of a methylene (B1212753) blue solution under irradiation after three hours. iitb.ac.in

Iron Oxide Thin Films for Photocatalytic Reactions

This compound is a valuable precursor for the fabrication of iron oxide thin films through techniques like metal-organic deposition (MOD) and aerosol-assisted chemical vapor deposition (AACVD). sigmaaldrich.comlsbu.ac.uk The thermal decomposition of this compound allows for precise control over the resulting iron oxide phase. For example, using MOD, amorphous γ-Fe₂O₃ films can be formed at relatively low annealing temperatures (365–400°C). iitb.ac.inresearchgate.net As the sintering temperature is increased to 600–800°C, a phase transformation occurs, resulting in the formation of crystalline α-Fe₂O₃ (hematite). iitb.ac.inresearchgate.net These α-Fe₂O₃ films have demonstrated photocatalytic activity for the degradation of organic pollutants, such as phenol, in aqueous solutions under visible light illumination. iitb.ac.inresearchgate.net

Furthermore, this compound can be used in combination with other metal-organic precursors to create mixed-metal oxide films. Highly active iron(III) titanium oxide (Fe₂TiO₅, pseudobrookite) thin films have been synthesized via AACVD using tris(acetylacetonato)iron and titanium isopropoxide. lsbu.ac.uk These films exhibit superior photocatalytic performance compared to commercial standards.

Photocatalytic Activity of Thin Films Derived from this compound
Film MaterialTarget PollutantKey Finding
α-Fe₂O₃PhenolDemonstrated degradation under visible light illumination. iitb.ac.in
Fe₂TiO₅ (Pseudobrookite)Resazurin Redox DyeDegradation rate of 7.1 x 10¹¹ molecules s⁻¹ cm⁻², nearly 3x higher than a commercial TiO₂ benchmark (Pilkington Activ™). lsbu.ac.uk

Membrane Technology and Separation Science

Role as Micropore Forming Agent in Polymer Membranes

In the field of polymer membrane science, this compound (FeAc) has been ingeniously employed as a dual-function additive in the fabrication of polyimide membranes for gas separation. researchgate.net It acts simultaneously as a cross-linking agent and a thermally labile micropore former. researchgate.net The iron(III) ion, with its high charge density, facilitates the cross-linking of polymer chains, which enhances the membrane's structural rigidity and improves its selectivity by restricting polymer chain mobility. researchgate.net

Concurrently, the organic acetylacetonate ligands are thermally unstable and can be easily removed from the polymer matrix through thermal annealing. researchgate.net The spaces previously occupied by these bulky ligands become additional free volume, creating a network of micropores within the membrane structure. researchgate.net This increased microporosity enhances the gas permeability of the membrane. This dual-action mechanism effectively overcomes the typical trade-off between permeability and selectivity in gas separation membranes. For instance, polyimide membranes modified with this compound have shown significant improvements in CO₂/CH₄ separation, with concurrent increases in both permeability and selectivity. researchgate.net

Performance Enhancement of FeAc-Modified Polyimide Membranes for CO₂/CH₄ Separation
ParameterImprovement
CO₂ Permeability+29%
CO₂/CH₄ Selectivity+126%

Solvent Activation Agent in Polyamide Membrane Fabrication

This compound also finds application as a solvent activation agent in the fabrication of thin-film composite polyamide membranes, which are widely used in reverse osmosis and nanofiltration processes. sigmaaldrich.comresearchgate.net During the interfacial polymerization process that forms the thin, selective polyamide layer, additives can be used to modify the reaction conditions and influence the final membrane structure and properties. This compound, when used in this capacity, can improve key performance metrics such as water permeance and solute selectivity. sigmaaldrich.comresearchgate.net Its role as a solvent activation agent is linked to its ability to influence the polymerization reaction at the interface, leading to a more optimized membrane structure for specific separation tasks, such as phosphorus recovery. researchgate.net

Cross-linking in Polyimide Membranes for Gas Separation

This compound [Fe(acac)3] has demonstrated significant potential as a cross-linking agent in the fabrication of polyimide membranes for gas separation applications. researchgate.net This process is crucial for enhancing the performance and durability of membranes used in processes such as natural gas purification and carbon capture. The iron (III) ion in the complex possesses a high charge density, which enables it to effectively cross-link the polymer chains, thereby hindering their mobility. researchgate.net

The utility of this compound is twofold. Firstly, the iron center acts as the cross-linking locus, increasing the rigidity of the polymer matrix. This increased rigidity helps to improve the membrane's selectivity for different gases. Secondly, the organic acetylacetonate ligands enhance the compatibility between the inorganic iron ions and the organic polyimide matrix. researchgate.net Upon thermal annealing, these ligands are removed, which creates additional free volume, or micropores, within the polymer structure. This dual function is advantageous as the cross-linking improves selectivity, while the formation of micropores increases gas permeability. researchgate.net

Research on 6FDA-ODA:DABA polyimide membranes cross-linked with this compound has shown a notable simultaneous increase in both CO2/CH4 selectivity and CO2 permeability. researchgate.net Specifically, these membranes exhibited a 126% enhancement in selectivity and a 29% increase in CO2 permeability. researchgate.net This contrasts with other cross-linking methods that often result in an increase in selectivity at the expense of permeability. researchgate.net The resulting membranes also show high stability and resistance to CO2-induced plasticization, a common issue where the membrane swells in the presence of high concentrations of CO2, leading to a loss of performance. researchgate.net

Table 1: Performance Enhancement of 6FDA-ODA:DABA Polyimide Membranes with this compound Cross-linking
Performance MetricEnhancement (%)
CO2/CH4 Selectivity126%
CO2 Permeability29%

Polymer Science and Composite Materials

Integration into Polymer Nanocomposites

This compound is a key precursor in the synthesis of iron oxide nanoparticles (IONPs), such as magnetite (Fe3O4), for integration into polymer nanocomposites. uci.edunih.gov These nanocomposites are of interest for a wide range of applications due to their combined magnetic and polymeric properties. The thermal decomposition of Fe(acac)3 is a common method to produce these nanoparticles with controlled size and morphology. uci.edu

The process often involves synthesizing the iron oxide nanoparticles from the Fe(acac)3 precursor and then incorporating them into a polymer matrix. nih.gov For instance, superparamagnetic iron oxide nanoparticles can be produced via a reduction method using this compound. nih.gov These nanoparticles can then be encapsulated within various polymer matrices, including polystyrene, polylactic acid, and polymethyl methacrylate (B99206), through processes like controlled precipitation within an oil-in-water emulsion. nih.gov This method allows for the creation of multi-core nanoparticle-polymer composites. nih.gov

Another approach involves modifying the nanoparticle surface to ensure compatibility and strong bonding with the polymer matrix. For example, magnetite nanoparticles can be synthesized and then treated with a polymerizable molecule, such as styryl acetylacetonate. This allows the nanoparticles to be densely packed and covalently bonded within the resulting polymer matrix upon polymerization, creating a magnetic, monolithic material. uci.edu The resulting polymer-based composite material can be processed using conventional methods like mold-casting, allowing for the fabrication of complex three-dimensional structures for electronic and magnetic devices. uci.edu

Role as Pro-oxidant in Photooxidative Degradation of Polymers

This compound can act as a pro-oxidant, an additive used to accelerate the degradation of polymers upon exposure to environmental factors like UV radiation. scispace.comscielo.br This is particularly relevant in the context of creating plastics with controlled service lives that can break down more readily, mitigating persistent plastic pollution. nih.gov The transition metal in the complex, iron, can facilitate radical reactions and macrochain scission when the polymer is exposed to UV light. scielo.br

Studies on high-density polyethylene (B3416737) (HDPE) films containing this compound have investigated its effectiveness in promoting photooxidative degradation. The degradation process involves the breakdown of long polymer chains into smaller, lower molecular weight fragments, which is often monitored by changes in the material's mechanical properties. scispace.com Research has shown that the inclusion of Fe(acac)3 as a pro-oxidant leads to a significant deterioration of mechanical properties upon UV irradiation. scispace.com

For example, HDPE films containing 2 mmol/kg of this compound lost approximately 90% of their initial elongation at break after only 35 hours of UV exposure. scispace.com This indicates a substantial increase in the brittleness of the material, a sign of advanced degradation. While the carbonyl index—a measure of oxidation—did not show a significant increase in some studies, the pronounced loss of mechanical integrity confirms the pro-oxidant effect of this compound. scispace.comscielo.br

Table 2: Effect of this compound on the Elongation at Break of HDPE Films After UV Irradiation
SampleIrradiation Time (hours)Loss of Initial Elongation at Break (%)
HDPE with 2 mmol/kg Fe(acac)335~90%
HDPE with 4 mmol/kg Fe(acac)360~90%

Q & A

Basic: What are the optimal synthesis protocols for ferric acetylacetonate, and how can purity be validated?

Methodological Answer:
this compound is typically synthesized via two routes:

  • Route 1: Reaction of acetylacetone with aqueous FeCl₃ and sodium acetate (molar ratio 3:1:3) under reflux for 4–6 hours .
  • Route 2: Reaction with ferric ethoxide in ethanol, followed by crystallization in ether or alcohol .

Purity Validation:

  • Melting Point: A sharp melting point of 180–183°C confirms purity (deviation >2°C suggests impurities) .
  • Elemental Analysis: Match experimental Fe content (theoretical: ~15.8%) with observed values using ICP-OES .
  • IR Spectroscopy: Validate chelation via characteristic C=O (1575–1600 cm⁻¹) and Fe-O (450–500 cm⁻¹) stretches .

Advanced: How can structural contradictions in dielectric and X-ray studies be resolved?

Methodological Answer:
Conflicting dielectric constant data (e.g., atomic polarization values ranging from 21.2 to 57 cm³ ) and X-ray evidence of planar symmetry require systematic reconciliation:

Replicate Dielectric Measurements: Use benzene solutions (0.01–0.1 M) at 20–40°C, ensuring solvent purity (HPLC-grade) to avoid dipole interference .

Cross-Validate with Microwave Absorption: Confirm negligible dipole moment (<0.10 D) via microwave absorption in benzene .

Re-examine X-Ray Data: Apply Rietveld refinement to solid-state structures to detect minor distortions (<0.1 Å resolution) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • UV-Vis: Detect ligand-to-metal charge transfer (LMCT) bands at 250–300 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) .
  • ¹H NMR (in CDCl₃): Observe acetylacetonate ligand protons as a singlet at δ 1.9–2.1 ppm .
  • Mössbauer Spectroscopy: Confirm Fe(III) oxidation state via quadrupole splitting (ΔEQ ≈ 0.6 mm/s) and isomer shift (δ ≈ 0.3 mm/s) .

Advanced: How does this compound function as a catalyst in nanocomposite synthesis?

Methodological Answer:
In solvothermal synthesis (e.g., ZnS–FeS heterostructures ):

Precursor Optimization: Use 5–10 wt% this compound in ZIF-8 frameworks to balance nanoparticle dispersion and structural integrity .

Kinetic Control: Maintain reaction temperatures at 180–200°C for 12–24 hours to ensure in situ FeS crystallization without ligand decomposition .

Post-Synthesis Analysis: Confirm FeS formation via XRD (2θ = 33.2°, 43.7°) and EDS mapping for Fe/S stoichiometry .

Basic: How to ensure reproducibility in thermal decomposition studies?

Methodological Answer:

  • TGA Parameters: Use heating rates of 5°C/min under N₂ to observe decomposition at 220–250°C (mass loss ~70% corresponds to ligand release) .
  • DSC Validation: Identify endothermic peaks at 180–183°C (melting) and exothermic events >250°C (oxidative decomposition) .
  • Gas Analysis: Pair with FTIR or MS to detect CO₂ (m/z 44) and acetone (m/z 58) as decomposition byproducts .

Advanced: What explains redox contradictions in this compound reactivity?

Methodological Answer:
Contradictory reports (e.g., Fe(III) reduction by phenylhydrazine vs. Fe(II) oxidation in air ):

Redox Titration: Quantify Fe(II) using 1,10-phenanthroline (λ = 510 nm) after reaction with 0.1 M HCl to dissolve colloidal Fe(OH)₃ .

Electrochemical Analysis: Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) to identify reduction potentials (E₁/₂ ≈ −0.5 V vs. Ag/Ag⁺) .

Atmospheric Control: Conduct reactions under strict N₂ to prevent Fe(II) oxidation artifacts .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risk ).
  • Ventilation: Use fume hoods during synthesis due to acetone release at >100°C .
  • Waste Disposal: Neutralize acidic residues (e.g., HCl-treated solutions) to pH 6–8 before disposal .

Advanced: How to resolve discrepancies in dielectric absorption studies?

Methodological Answer:
Conflicting reports of dielectric absorption (e.g., 25 cm³ polarization variation ):

Solvent Standardization: Use anhydrous benzene (H₂O <50 ppm) to eliminate conductivity artifacts .

Calibration: Cross-check dielectric cells with reference compounds (e.g., CCl₄, ε = 2.24 at 25°C) .

Collaborative Replication: Share samples between labs to isolate instrument-specific errors .

Basic: What are key applications in materials science beyond catalysis?

Methodological Answer:

  • Magnetic Nanoparticles: Use as Fe precursor in Fe₃O₄ synthesis (e.g., 10 mM in lignin-based carbon nanofibers ).
  • Graphitization Catalysts: Optimize at 7.0 mmol/g to reduce ID/IG ratios (Raman) from 1.2 to 0.73 in corn straw-derived carbon .

Advanced: How to design experiments for studying ligand substitution kinetics?

Methodological Answer:

Ligand Competition: React this compound with 10-fold excess salicylic acid in ethanol, monitoring UV-Vis at 300 nm (ligand release) .

Stopped-Flow Kinetics: Measure rate constants (k ≈ 10⁻³ s⁻¹) at 25°C using pseudo-first-order conditions .

DFT Modeling: Compare experimental ΔG‡ with computed transition states (e.g., B3LYP/6-31G*) to elucidate substitution pathways .

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